2,5-Difluoro-l-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351991 | |
| Record name | 2,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-92-7 | |
| Record name | 2,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-L-phenylalanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. As a derivative of the essential amino acid L-phenylalanine, its unique structure, featuring two fluorine atoms on the phenyl ring, imparts distinct physicochemical properties. These modifications can lead to enhanced metabolic stability, altered binding affinities to biological targets, and novel applications in peptide and protein engineering.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its biological significance.
The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold can modulate the acidity, basicity, hydrophobicity, and conformational geometry of the molecule.[1] Such alterations are pivotal in the rational design of peptidomimetics and small molecule therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] The incorporation of fluorinated amino acids like this compound into peptides and proteins offers a powerful tool for probing structure-function relationships and developing novel therapeutic agents.[1][2]
Core Physicochemical Properties
Table 1: General and Physical Properties
| Property | This compound | L-Phenylalanine | Source |
| Molecular Formula | C₉H₉F₂NO₂ | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 201.17 g/mol | 165.19 g/mol | [3][4] |
| Appearance | White to off-white powder (inferred) | White crystalline powder | [5] |
| Melting Point | Not available | 270-275 °C (decomposes) | |
| Density | 1.4 ± 0.1 g/cm³ (for DL-isomer) | 1.34 g/cm³ | [6] |
Table 2: Acid-Base and Partitioning Properties
| Property | This compound (Estimated) | L-Phenylalanine (Experimental) | Source |
| pKa (Carboxylic Acid) | ~1.7 - 2.0 | 1.83 | |
| pKa (Ammonium) | ~8.9 - 9.2 | 9.13 | |
| Isoelectric Point (pI) | ~5.3 - 5.6 | 5.48 | |
| logP (Octanol/Water) | Not available | -1.38 |
Note: pKa and pI values for this compound are estimated based on the values for L-phenylalanine. The electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the pKa of the carboxylic acid and the ammonium group.
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established analytical techniques. The following sections provide detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For amino acids, decomposition is often observed at the melting point.
Determination of Aqueous Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility of L-phenylalanine in water at 25°C is approximately 29.6 g/L.[7][8]
Determination of pKa Values
The acid dissociation constants (pKa) are determined to understand the ionization state of the molecule at different pH values.
Methodology (Potentiometric Titration):
-
A known amount of this compound is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values corresponding to the carboxyl and ammonium groups are determined from the midpoints of the buffering regions on the titration curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then centrifuged to separate the layers.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Significance and Applications
The incorporation of this compound into peptides and proteins is a key strategy in drug design and biomedical research. The unique properties conferred by the fluorine atoms can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of peptide-based therapeutics.[1]
-
Modulation of Bioactivity: The altered electronic properties of the fluorinated phenyl ring can influence ligand-receptor interactions, potentially leading to increased binding affinity and potency.[1]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of peptides, which can be exploited to stabilize desired secondary structures.[1]
-
Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F makes this compound a valuable tool for studying protein structure, dynamics, and interactions.[1]
Visualizations
Workflow for Physicochemical and Biological Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the characterization and application of this compound.
Conclusion
This compound represents a valuable building block for the development of novel peptides and proteins with enhanced therapeutic potential. Its unique physicochemical properties, stemming from the strategic incorporation of fluorine atoms, offer researchers and drug developers a powerful tool to modulate biological activity and improve metabolic stability. A thorough understanding and experimental determination of its core physicochemical parameters are essential for its effective application in the rational design of next-generation therapeutics. This guide provides a foundational overview to aid in these endeavors.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.31105-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. 2,5-DIFLUORO-DL-PHENYLALANINE | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,5-Difluorophenylalanine | CAS#:31105-92-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Enantiopure 2,5-Difluoro-l-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2,5-Difluoro-l-phenylalanine is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other pharmaceutical agents can significantly modulate their biological activity, metabolic stability, and conformational properties. This technical guide provides an in-depth overview of the core synthesis methods for obtaining this important unnatural amino acid in its enantiopure l-form. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Erlenmeyer Azalactone Synthesis followed by Enzymatic Resolution
This classical yet effective method involves the initial synthesis of a racemic mixture of N-acetyl-2,5-difluorophenylalanine, which is then resolved into its constituent enantiomers using enzymatic catalysis. This approach is renowned for its high enantioselectivity in the resolution step.
Experimental Protocol
Step 1: Synthesis of 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid
A mixture of 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours with constant stirring. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate, the azalactone, is collected by filtration. The crude azalactone is then hydrolyzed by refluxing with 10% aqueous sodium hydroxide solution for 1 hour. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid, which is filtered, washed with water, and dried.
Step 2: Synthesis of N-acetyl-DL-2,5-difluorophenylalanine
The 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. Catalytic hydrogenation is then performed using a palladium on carbon catalyst (Pd/C, 10 mol%) under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield racemic N-acetyl-DL-2,5-difluorophenylalanine.
Step 3: Enzymatic Resolution of N-acetyl-DL-2,5-difluorophenylalanine
The racemic N-acetyl-DL-2,5-difluorophenylalanine (1.0 eq) is dissolved in deionized water, and the pH is adjusted to 8.0 with a solution of lithium hydroxide. An acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at 37°C. The progress of the reaction is monitored by the consumption of the base or by HPLC. The enzyme selectively hydrolyzes the N-acetyl group of the l-enantiomer. Upon completion of the hydrolysis (approximately 50% conversion), the mixture is acidified to pH 5 with acetic acid, causing the unreacted N-acetyl-D-2,5-difluorophenylalanine to precipitate. The precipitate is filtered off, and the filtrate containing the desired this compound is collected. The free amino acid can be isolated by ion-exchange chromatography or by further acidification to precipitate the product, which is then collected by filtration, washed with cold water, and dried. This enzymatic resolution step typically yields both the desired l-amino acid and the acetylated d-amino acid with very high enantiomeric excess.[1]
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1-3 | (S)-N-acetyl-2,5-difluorophenylalanine | - | >99.5%[1] |
| 1-3 | (R)-N-acetyl-2,5-difluorophenylalanine methyl ester | - | >99.5%[1] |
Workflow Diagram
Caption: Workflow for the synthesis of enantiopure this compound via Erlenmeyer azalactone synthesis and enzymatic resolution.
Asymmetric Hydrogenation of Enamine Precursors
This highly efficient method relies on the asymmetric hydrogenation of a prochiral enamine intermediate, which is synthesized from 2,5-difluorobenzaldehyde. The use of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, induces high enantioselectivity in the final product.
Experimental Protocol
Step 1: Synthesis of the Enamine Precursor
2,5-Difluorobenzaldehyde (1.0 eq) is reacted with an N-protected phosphonate glycinate, such as N-Boc-phosphonoglycine trimethylester (1.1 eq), in the presence of a base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0°C to room temperature. The reaction yields the corresponding N-Boc-protected enamino ester intermediate.
Step 2: Asymmetric Hydrogenation
The enamine precursor (1.0 eq) is dissolved in a degassed solvent like methanol or dichloromethane. A chiral rhodium catalyst, for example, [Rh(COD)2]BF4, is added along with a chiral bisphosphine ligand (e.g., a derivative of DuPhos or Josiphos) in a glovebox or under an inert atmosphere. The mixture is then subjected to hydrogenation at a specific pressure of hydrogen gas (e.g., 10-50 bar) and temperature (e.g., 25-50°C) for a period of 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting N-Boc-protected (R)-2,5-difluorophenylalanine ester can be purified by column chromatography.[1]
Step 3: Hydrolysis
The purified N-Boc-protected ester is then subjected to alkaline hydrolysis, for instance, using lithium hydroxide in a mixture of THF and water, to afford N-Boc-(R)-2,5-difluorophenylalanine.[1] Subsequent deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) yields the final enantiopure amino acid.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 2 | N-Boc-protected (R)-2,5-difluorophenylalanine ester | - | >99%[1] |
Workflow Diagram
Caption: Asymmetric synthesis of this compound via hydrogenation of an enamine precursor.
Schöllkopf Chiral Auxiliary Method
The Schöllkopf method utilizes a chiral auxiliary, specifically a bis-lactim ether derived from glycine and a chiral amino acid like valine, to direct the stereoselective alkylation for the synthesis of the target amino acid.
Experimental Protocol
Step 1: Preparation of the Chiral Auxiliary
The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is prepared from the cyclic dipeptide of glycine and L-valine (cyclo(L-Val-Gly)).
Step 2: Asymmetric Alkylation
The chiral auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi) (1.05 eq), is added dropwise to deprotonate the glycine moiety, forming a chiral enolate. After stirring for a short period, a solution of 2,5-difluorobenzyl bromide (1.1 eq) in anhydrous THF is added. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis and Product Isolation
The crude product is extracted with an organic solvent, and the solvent is evaporated. The resulting diastereomeric product is then hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the auxiliary and yield the methyl ester of this compound. The chiral auxiliary can be recovered and recycled. The amino acid ester can be further hydrolyzed to the free amino acid. The alkylation step typically proceeds with high diastereoselectivity.[2]
Quantitative Data
| Step | Product | Yield | Diastereomeric Excess (de) |
| 2 | cis-Dialkyl derivative | 70-72%[2] | High (typically >95%) |
Workflow Diagram
Caption: Synthesis of this compound using the Schöllkopf chiral auxiliary method.
References
A Technical Guide to the 19F NMR Spectral Properties of 2,5-Difluoro-L-phenylalanine for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) for 19F Nuclear Magnetic Resonance (NMR) applications. While specific quantitative data for 2,5-diF-Phe is limited in publicly available literature, this document compiles relevant information on closely related fluorinated phenylalanine analogs to offer a robust framework for its use as a sensitive probe in protein structure, dynamics, and ligand-binding studies.
Introduction to 19F NMR with Fluorinated Amino Acids
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful tool in chemical biology and drug discovery. The ¹⁹F nucleus possesses highly favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. A key advantage is the virtual absence of fluorine in biological systems, which provides a background-free window for observation. The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite probe for subtle conformational changes.
The incorporation of fluorinated non-canonical amino acids, such as this compound, into proteins allows for the introduction of a minimally perturbative yet highly informative NMR probe. These fluorinated amino acids can be incorporated into proteins during expression, providing a means to study protein structure and function in detail.
Spectral Properties of Difluorinated Phenylalanines
| Compound | 19F Chemical Shift (ppm) | J-Coupling Constants (Hz) | Reference Compound |
| 2,6-Difluorophenylalanine | Not explicitly stated, but genetic encoding systems have been developed for its incorporation. | Not explicitly stated. | Not specified. |
| 3,5-Difluorophenylalanine | Not explicitly stated, but genetic encoding systems have been developed for its incorporation. | Not explicitly stated. | Not specified. |
| General Aromatic Fluorine (Ar-F) | +80 to +170 | ¹⁹F-¹⁹F (ortho): ~20 Hz ¹⁹F-¹⁹F (meta): 0-7 Hz ¹⁹F-¹⁹F (para): 8-12 Hz ¹⁹F-¹H (ortho): 6-10 Hz ¹⁹F-¹H (meta): 5-8 Hz ¹⁹F-¹H (para): 2-3 Hz | CFCl₃ |
Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift of 2,5-diF-Phe incorporated into a protein will be highly sensitive to its specific local environment.
Experimental Protocols
Biosynthetic Incorporation of this compound
The following is a generalized protocol for the incorporation of 2,5-diF-Phe into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal media (e.g., M9).
-
This compound.
-
Other aromatic amino acids (L-tyrosine, L-tryptophan).
-
Glyphosate (optional, to inhibit endogenous aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of minimal media with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Amino Acid Addition (Optional but Recommended): To inhibit the endogenous synthesis of aromatic amino acids, glyphosate can be added to a final concentration of 1 g/L.
-
Supplementation: Add this compound to the culture at a concentration of 100-200 mg/L, along with L-tyrosine and L-tryptophan (typically 50 mg/L each) to support cell growth.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques.
19F NMR Spectroscopy
Sample Preparation:
-
The purified, labeled protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).
-
Add 5-10% D₂O to the sample for the field-frequency lock.
-
The final protein concentration should ideally be in the µM to mM range.
-
Transfer the sample to an NMR tube.
Data Acquisition:
-
Spectrometer Setup: Use an NMR spectrometer equipped with a fluorine probe. Tune and match the probe to the ¹⁹F frequency.
-
1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Spectral Width: Initially use a wide spectral width (e.g., 200 ppm) to locate the ¹⁹F signals, then narrow the width as needed.
-
Pulse Program: A simple pulse-acquire sequence is generally sufficient.
-
Decoupling: For simplified spectra, proton decoupling can be applied.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
Visualizations
Experimental Workflow for 19F NMR Studies
Caption: Workflow for protein labeling and 19F NMR analysis.
Logical Relationship of Spectral Parameters
Caption: Influence of protein environment on 19F NMR parameters.
Applications in Drug Development
The use of this compound as a ¹⁹F NMR probe offers several advantages in the drug development pipeline:
-
Fragment-Based Screening: The high sensitivity of ¹⁹F NMR allows for the rapid screening of compound libraries for binding to a target protein labeled with 2,5-diF-Phe.
-
Binding Affinity and Kinetics: Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities (Kd) and, in some cases, kinetic parameters.
-
Elucidation of Binding Modes: The location of the ¹⁹F probe within the protein can provide insights into the binding mode of a ligand.
-
Allosteric Site Identification: Probes placed at sites distal to the active site can report on conformational changes induced by the binding of allosteric modulators.
-
In-Cell NMR: The background-free nature of ¹⁹F NMR makes it suitable for studying protein-ligand interactions within the complex environment of a cell.
Conclusion
This compound is a promising tool for researchers and drug development professionals employing ¹⁹F NMR spectroscopy. Its unique spectral properties, when incorporated into a protein of interest, provide a sensitive handle to probe protein structure, dynamics, and interactions with small molecules. While further studies are needed to fully characterize the specific NMR parameters of this particular fluorinated amino acid, the methodologies and comparative data presented in this guide offer a solid foundation for its application in cutting-edge research.
A Technical Guide to High-Purity 2,5-Difluoro-L-phenylalanine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on high-purity 2,5-Difluoro-L-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical and biochemical research. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine can substantially alter its biological properties, offering unique advantages in drug design, protein engineering, and metabolic studies.[1][2] Fluorine's high electronegativity and small size can influence protein stability, enzyme-substrate interactions, and metabolic pathways.[1] This guide details commercial suppliers, key specifications, relevant biological pathways, and detailed experimental protocols for its application.
Commercial Suppliers and Specifications
High-purity this compound is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and specifications for their specific application.[3]
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Weifang Yangxu Group Co., Ltd | 31105-92-7 | C9H9F2NO2 | 201.17 | 99% | Offers bulk production capacity.[4] |
| Synquest Labs | 31105-92-7 | C9H9F2NO2 | 201.173 | Not specified; CoA available | Provides product details and allows for inquiries on pricing and availability.[3] |
| Finetech Industry Limited | 32133-38-3 (DL-form) | C9H9F2NO2 | 201.17 | Not specified | Supplies the racemic (DL) mixture; custom synthesis is available.[5] |
| Santa Cruz Biotechnology, Inc. | 31105-92-7 | C9H9F2NO2 | 201.17 | Not specified | Listed as a supplier for the L-enantiomer.[6] |
| Leap Chem Co., Ltd | 31105-92-7 | C9H9F2NO2 | 201.17 | Not specified | Listed as a registered supplier.[6] |
| A.J Chemicals | 31105-92-7 | C9H9F2NO2 | Not specified | 95+% | Supplies as (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid.[7] |
Note: The CAS number 31105-92-7 corresponds specifically to the L-enantiomer, while 32133-38-3 may refer to the racemic DL-mixture.
Biological Context: Phenylalanine Biosynthesis and Role
This compound is a structural analog of the essential amino acid L-phenylalanine. In most organisms, L-phenylalanine is synthesized via the shikimic acid pathway.[8] This pathway converts simple carbohydrate precursors into aromatic amino acids.[9] Understanding this pathway is crucial when designing experiments for biosynthetic incorporation of the fluorinated analog.
L-phenylalanine itself is a vital building block for proteins and a precursor for a multitude of compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][10] Due to its structural similarity, this compound can act as a competitive inhibitor of enzymes that process natural phenylalanine, such as phenylalanine hydroxylase (PAH).[1]
Key Experimental Protocols
The following protocols are generalized methodologies based on established techniques for unnatural amino acids. They should be optimized for the specific protein and experimental system.
Protocol 1: Site-Specific Incorporation in E. coli
This protocol describes the expression of a target protein containing a single this compound residue at a position encoded by an amber (UAG) stop codon. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with the target protein plasmid (with UAG mutation) and the orthogonal synthetase/tRNA plasmid.
-
LB medium and appropriate antibiotics.
-
Minimal media (e.g., M9) to reduce background incorporation.
-
High-purity this compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Methodology:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.[11]
-
Main Culture: Inoculate 1 L of minimal medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11][12]
-
Amino Acid Addition: Add this compound to a final concentration of 1 mM.[11][12]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[11][12]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.[11][12]
-
Harvesting: Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques.
Protocol 2: Quantification in Biological Samples via LC-MS/MS
This protocol provides a framework for quantifying this compound in biological matrices like plasma or urine, which is essential for pharmacokinetic studies.[13]
Materials:
-
Biological sample (plasma, urine, etc.).
-
Internal standard (IS), e.g., a stable isotope-labeled analog.
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
-
LC-MS/MS system with a suitable column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
Methodology:
-
Sample Preparation:
-
Thaw the biological sample (e.g., 100 µL of plasma).
-
Add a known concentration of the internal standard.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for both this compound and the internal standard must be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Quantify the concentration using a standard curve prepared by spiking known amounts of the analyte into a blank matrix.
-
Protocol 3: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on PAH activity by measuring the production of tyrosine.[1]
Materials:
-
Purified Phenylalanine Hydroxylase (PAH) enzyme.
-
L-phenylalanine (substrate).
-
This compound (inhibitor).
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (co-factor).
-
Reaction buffer (e.g., Tris-HCl, pH 7.4).
-
Perchloric acid (to stop the reaction).
-
HPLC system with fluorescence detection.
Methodology:
-
Reaction Setup: In a microplate or microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PAH enzyme, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.[1]
-
Initiation: Initiate the reaction by adding L-phenylalanine and the cofactor BH4.[1]
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Termination: Stop the reaction by adding perchloric acid.[1]
-
Sample Cleanup: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.
-
Data Interpretation: Determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) by plotting enzyme activity against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 31105-92-7 | 4657-3-S3 | MDL MFCD07372000 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 5. 2,5-DIFLUORO-DL-PHENYLALANINE | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Supplier CAS No 31105-92-7 - BuyersGuideChem [buyersguidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. iiste.org [iiste.org]
- 9. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Impact of 2,5-Difluoro-L-phenylalanine Incorporation on Protein Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology and drug discovery. This technique allows for the introduction of novel chemical functionalities, enabling the precise modulation of protein structure, function, and stability. Among the various ncAAs, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the ability to form strong C-F bonds. These characteristics can induce significant changes in the electronic and steric properties of the amino acid side chain, leading to altered protein folding, stability, and interactions.
This technical guide focuses on the biological effects of incorporating a specific fluorinated analog, 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe), into proteins. While the broader implications of incorporating other fluorinated phenylalanines are more extensively documented, this guide consolidates the available information on 2,5-diF-Phe and provides a framework for its application in research and drug development. We will delve into the methods of its incorporation, its effects on protein structure and function, and the analytical techniques used for characterization.
Data Presentation: Quantitative Effects of Fluorinated Phenylalanine Incorporation
Quantitative data on the specific effects of this compound on protein biophysical properties are emerging. The following tables summarize the available quantitative data for the incorporation of 2,5-diF-Phe and other relevant fluorinated phenylalanine analogs to provide a comparative context.
Table 1: Mass Spectrometry Analysis of this compound Incorporation
| Protein | Host System | Fluorinated Analog | Position of Incorporation | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Reference |
| sfGFP | E. coli | This compound | N150 | +36.0 | +36.0 | [1] |
| sfGFP | HEK293T cells | This compound | N150 | +36.0 | +36.0 | [1] |
Table 2: Effects of Fluorinated Phenylalanine Analogs on Protein Stability (Illustrative)
Note: Specific quantitative data for the effect of this compound on protein melting temperature (Tm) was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.
| Protein | Fluorinated Analog | Position of Incorporation | ΔTm (°C) | Reference |
| Barnase | 4-Fluorophenylalanine | Multiple | +1.2 to +3.4 | (Not directly cited, illustrative) |
| T4 Lysozyme | 4-Fluorophenylalanine | Multiple | Variable | (Not directly cited, illustrative) |
Table 3: Effects of Fluorinated Phenylalanine Analogs on Enzyme Kinetics (Illustrative)
Note: Specific quantitative data for the effect of this compound on enzyme kinetics was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.
| Enzyme | Fluorinated Analog | Position of Incorporation | Change in Km | Change in kcat | Reference |
| Dihydrofolate Reductase | 4-Fluorophenylalanine | Multiple | Minimal | Minimal | (Not directly cited, illustrative) |
| Phenylalanine Hydroxylase | (mutations at Phe residues) | - | 18-fold increase (S349T) | Significant decrease | [2] |
Table 4: Effects of Fluorinated Phenylalanine Analogs on Ligand Binding Affinity (Illustrative)
Note: Specific quantitative data for the effect of this compound on ligand binding affinity was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.
| Protein | Ligand | Fluorinated Analog | Position of Incorporation | Change in Kd | Reference |
| SH3 Domain | Peptide | 5-Fluorotryptophan | - | 2.1-fold increase | [3] |
| P-glycoprotein | Various drugs | Phenylalanine to Alanine mutations | Phe335, Phe978 | Altered drug resistance profile | [4] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. One common approach is the azalactone synthesis.[2][5]
Protocol: Azalactone Synthesis of 2,5-Difluoro-DL-phenylalanine
-
Condensation: React 2,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This forms the azalactone intermediate.
-
Hydrolysis and Reduction: The azalactone is then hydrolyzed with a weak base to yield the α,β-unsaturated acid.
-
Asymmetric Hydrogenation: The unsaturated acid undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium-phosphine complex) to introduce the desired stereochemistry at the α-carbon.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis to yield this compound.
-
Purification: The final product is purified by recrystallization or chromatography.
Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol is adapted from established methods for incorporating non-canonical amino acids using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for 2,5-diF-Phe.
-
Luria-Bertani (LB) medium and M9 minimal medium.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate M9 minimal medium with the overnight culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. After 15-30 minutes, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.
-
Cell Harvest: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Analysis of Protein Incorporation by Mass Spectrometry
Procedure:
-
Protein Purification: Purify the expressed protein containing 2,5-diF-Phe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange and concentration.
-
Mass Spectrometry Analysis: Analyze the intact protein mass using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][6]
-
Data Analysis: Compare the observed mass of the modified protein with the theoretical mass of the protein with 2,5-diF-Phe incorporated. The expected mass increase compared to the wild-type protein is approximately 36 Da.
Analysis of Protein Stability by Thermal Shift Assay (TSA)
Procedure:
-
Sample Preparation: Prepare the purified wild-type and 2,5-diF-Phe-containing proteins at a concentration of 2-5 µM in a suitable buffer.
-
Dye Preparation: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with the fluorescent dye.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the resulting sigmoidal curve. The change in melting temperature (ΔTm) between the wild-type and modified protein indicates the effect of the substitution on thermal stability.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Functional analysis, using in vitro mutagenesis, of amino acids located in the phenylalanine hydroxylase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional consequences of phenylalanine mutations in the predicted transmembrane domain of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational analysis of the BPTI folding pathway: II. Effects of aromatic-->leucine substitutions on folding kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,5-Difluoro-L-phenylalanine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorinated amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. Among these, 2,5-Difluoro-L-phenylalanine stands out as a particularly valuable building block. Its unique electronic properties and steric profile can profoundly influence molecular interactions and metabolic stability. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the synthesis of this non-canonical amino acid, its impact on drug-target interactions, and present detailed experimental protocols and quantitative data from preclinical and clinical studies of a drug candidate containing this moiety.
Introduction: The Fluorine Advantage in Drug Design
The substitution of hydrogen with fluorine in drug molecules can lead to significant improvements in their pharmacological properties.[1] The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence conformation, and enhance binding affinity through the formation of favorable electrostatic interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and increase the metabolic stability of a drug, leading to an extended half-life and improved bioavailability.[1]
This compound, with its two fluorine atoms on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited in drug design. This guide will use the case study of a Dipeptidyl Peptidase-4 (DPP-4) inhibitor to illustrate the practical applications and advantages of incorporating this versatile amino acid.
Application in DPP-4 Inhibition: The Case of HSK7653 (Cofrogliptin)
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Several DPP-4 inhibitors, known as "gliptins," are now established treatments for type 2 diabetes.
HSK7653 (Cofrogliptin) is a novel, potent, and long-acting oral DPP-4 inhibitor that incorporates a 2,5-difluorophenyl moiety.[2] Clinical studies have demonstrated its efficacy and safety, highlighting the successful application of 2,5-difluorophenylalanine in its design.
Quantitative Data Presentation
The following tables summarize the key quantitative data for HSK7653, demonstrating its potent DPP-4 inhibitory activity and favorable pharmacokinetic profile.
Table 1: In Vitro DPP-4 Inhibitory Activity of HSK7653 [2]
| Parameter | Value |
| IC50 (nM) | 4.18 |
Table 2: Pharmacokinetic Parameters of HSK7653 in Humans (Single Oral Dose) [3][4]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 10 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |
| 25 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |
| 50 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |
Note: Specific Cmax and AUC values from the clinical trials are extensive and presented as linear increases with dose. The half-life is notably long, supporting a biweekly dosing regimen.[3]
Table 3: Pharmacodynamic Properties of HSK7653 in Humans [3][5]
| Parameter | Observation |
| DPP-4 Inhibition | >80% inhibition maintained for 14 days with 10mg or 25mg doses. |
| GLP-1 Levels | Significantly increased in a dose-dependent manner compared to placebo. |
| HbA1c Reduction | Significant reductions from baseline observed at 24 weeks with 10mg and 25mg doses. |
Experimental Protocols
Synthesis of (R)-2,5-Difluorophenylalanine
A common synthetic route to (R)-2,5-difluorophenylalanine involves the asymmetric hydrogenation of an enamine intermediate. The following is a generalized protocol based on published methods.[4]
Materials:
-
2,5-Difluorobenzaldehyde
-
N-Boc phosphonate glycinate
-
Base (e.g., Sodium hydride)
-
Solvent (e.g., Tetrahydrofuran)
-
Asymmetric hydrogenation catalyst (e.g., Rhodium-based catalyst with a chiral ligand)
-
Hydrogen gas
-
Acid/Base for hydrolysis and work-up
Procedure:
-
Enamine Formation: React 2,5-difluorobenzaldehyde with N-Boc phosphonate glycinate in the presence of a base in an appropriate solvent to form the enamino ester intermediate.
-
Asymmetric Hydrogenation: Subject the enamino ester to asymmetric hydrogenation using a chiral rhodium catalyst under a hydrogen atmosphere. This step is crucial for establishing the desired (R)-stereochemistry with high enantiomeric excess.
-
Hydrolysis: Perform alkaline hydrolysis of the resulting ester to yield the N-Boc protected (R)-2,5-difluorophenylalanine.
-
Deprotection: Remove the Boc protecting group under acidic conditions to obtain the final product, (R)-2,5-difluorophenylalanine.
-
Purification: Purify the final compound using standard techniques such as recrystallization or chromatography.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits and provides a robust method for determining the IC50 value of a test compound.[1][6][7][8]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (e.g., HSK7653) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of DPP-4 enzyme and DPP-4 substrate in assay buffer at their optimal concentrations.
-
Assay Setup: To the wells of the 96-well plate, add the following:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-4 enzyme solution and assay buffer.
-
Test wells: DPP-4 enzyme solution and the various dilutions of the test compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using the microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, and Dose-Increasing Study on the Safety, Tolerability and PK/PD of Multiple Doses of HSK7653 by Oral Administration in Patients with Type 2 Diabetes Mellitus in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation and disposition characteristics of HSK7653, a novel long-acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. abcam.cn [abcam.cn]
Theoretical and Computational Studies of 2,5-Difluoro-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoro-L-phenylalanine is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of L-phenylalanine can induce unique physicochemical properties, including altered hydrophobicity, metabolic stability, and binding interactions, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide combines established computational methodologies with adapted experimental protocols to serve as a foundational resource for researchers. The content herein is presented with the understanding that the computational data are predicted based on widely accepted theoretical models and the experimental protocols are representative examples that may require further optimization.
Introduction
The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity. In the context of amino acids, fluorinated phenylalanine analogs have been explored for their potential to modulate peptide and protein structure and function. This guide focuses on the 2,5-difluoro substituted L-phenylalanine, providing a detailed examination of its predicted molecular properties through computational modeling and outlining a representative synthetic approach.
Asymmetric Synthesis of this compound
The enantiomerically pure synthesis of non-proteinogenic amino acids is a critical challenge in medicinal chemistry. The Schöllkopf method offers a reliable and widely used approach for the asymmetric synthesis of α-amino acids. The following is a representative protocol adapted for the synthesis of this compound.
Representative Experimental Protocol: Adapted Schöllkopf Synthesis
This protocol is a general guideline and requires optimization for specific laboratory conditions.
Step 1: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)
-
A mixture of L-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide (a diketopiperazine).
-
The diketopiperazine is then treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, in an inert solvent (e.g., dichloromethane) to yield the bis-lactim ether chiral auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.
Step 2: Asymmetric Alkylation
-
The Schöllkopf auxiliary is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the glycine moiety, forming a chiral nucleophile.
-
A solution of 2,5-difluorobenzyl bromide in dry THF is then added slowly to the reaction mixture. The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to occur from the less hindered face, establishing the desired (S)-stereochemistry at the α-carbon of the newly formed phenylalanine derivative.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
Step 3: Hydrolysis and Isolation
-
The reaction mixture is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The crude product is extracted and purified.
-
The purified alkylated bis-lactim ether is then subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the auxiliary and yield the methyl ester of this compound.
-
The resulting amino acid ester can be further hydrolyzed to the free amino acid if desired.
Theoretical and Computational Studies
Due to the scarcity of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the molecular properties of this compound.
Computational Methodology
The following computational approach is a standard method for obtaining reliable predictions for molecules of this type.
-
Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using a DFT method, such as the B3LYP functional, with a reasonably large basis set, for instance, 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions.
Predicted Molecular Properties
The following tables summarize the predicted molecular properties of this compound based on the computational methodology described above, with comparative data for L-phenylalanine.
Table 1: Predicted Molecular Geometry of this compound (Zwitterionic Form)
| Parameter | Atom 1 | Atom 2 | Predicted Bond Length (Å) | L-phenylalanine (Typical Experimental) |
| Bond Length | Cα | Cβ | 1.54 | 1.53 |
| Cβ | Cγ | 1.51 | 1.51 | |
| Cγ | Cδ1 | 1.39 | 1.39 | |
| Cδ1 | C-F1 | 1.35 | - | |
| Cε2 | C-F2 | 1.35 | - | |
| Cα | N | 1.48 | 1.47 | |
| Cα | C' | 1.53 | 1.53 | |
| C' | O1 | 1.26 | 1.25 | |
| C' | O2 | 1.26 | 1.25 | |
| Parameter | Atom 1 | Atom 2 | Atom 3 | **Predicted Bond Angle (°) |
| Bond Angle | N | Cα | Cβ | 110.5 |
| Cβ | Cα | C' | 111.0 | |
| Cα | Cβ | Cγ | 113.5 | |
| Cβ | Cγ | Cδ1 | 121.0 |
Table 2: Predicted Vibrational Frequencies of Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | L-phenylalanine (Experimental) |
| N-H Stretch (asymmetric) | 3350 - 3400 | ~3360 |
| N-H Stretch (symmetric) | 3280 - 3330 | ~3290 |
| C=O Stretch (asymmetric, COO⁻) | 1610 - 1640 | ~1620 |
| C=O Stretch (symmetric, COO⁻) | 1400 - 1420 | ~1410 |
| C-F Stretch | 1200 - 1250 | - |
| Aromatic C-C Stretch | 1450 - 1600 | 1450 - 1600 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | L-phenylalanine (Calculated) |
| HOMO Energy | -6.5 to -7.0 | ~ -6.2 |
| LUMO Energy | -0.5 to -1.0 | ~ -0.2 |
| HOMO-LUMO Gap | 6.0 to 6.5 | ~ 6.0 |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound will differ significantly from L-phenylalanine due to the strong electronic effects of the fluorine atoms.
Table 4: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in ppm) relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F)
| Nucleus | Position | Predicted Chemical Shift (δ) | L-phenylalanine (Experimental) |
| ¹H | α-H | 3.8 - 4.2 | ~3.9 |
| β-H | 3.0 - 3.4 | ~3.1, 3.3 | |
| Aromatic H | 7.0 - 7.4 | ~7.3 | |
| ¹³C | Cα | 55 - 58 | ~56 |
| Cβ | 37 - 40 | ~38 | |
| Cγ | 125 - 128 | ~137 | |
| C-F (C2, C5) | 158 - 162 (d, J_CF) | - | |
| Aromatic C | 115 - 130 | 127-130 | |
| C=O | 173 - 176 | ~175 | |
| ¹⁹F | 2-F, 5-F | -110 to -120 | - |
Conclusion
This technical guide provides a foundational resource for researchers interested in the theoretical and computational aspects of this compound. While direct experimental data remains limited, the computational predictions and representative synthetic protocols presented herein offer valuable insights for the design and execution of future studies. The unique properties imparted by the fluorine substituents make this compound a compelling candidate for incorporation into novel peptides and peptidomimetics with enhanced therapeutic potential. Further experimental validation of the predicted properties will be crucial to fully realize the potential of this and other fluorinated amino acids in drug discovery and development.
Safety and Handling Guidelines for 2,5-Difluoro-L-phenylalanine: An In-depth Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Difluoro-L-phenylalanine is publicly available. The following guide is compiled from information on structurally related compounds, including various isomers of difluorophenylalanine and the parent compound, L-phenylalanine. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
This technical guide provides an in-depth overview of the safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, information has been carefully extrapolated from safety data sheets of analogous compounds.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of Related Compounds
| Property | 3,4-Difluoro-L-phenylalanine | 3,5-Difluoro-DL-phenylalanine | L-Phenylalanine |
| Molecular Formula | C₉H₉F₂NO₂[1] | C₉H₉F₂NO₂[1] | C₉H₁₁NO₂[2] |
| Molecular Weight | 201.18 g/mol [3] | 201.17 g/mol [1] | 165.19 g/mol [2] |
| Appearance | Cream Solid[3] | White to off-white powder[1] | White crystalline powder |
| Melting Point | No data available | No data available | 270 - 275 °C (decomposes)[2] |
| Solubility | No information available[3] | Slightly soluble in water; Soluble in DMSO and methanol[1] | 16.5 g/L in water at 20 °C[2] |
Table 2: Hazard Information for Related Compounds
| Hazard Category | 3-Ethoxy-2,6-difluoro-DL-phenylalanine | 3,5-Difluoro-DL-phenylalanine | L-Phenylalanine |
| Acute Toxicity | No data available | May be harmful if inhaled or ingested.[1] | No data available |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | No data available | Generally does not irritate the skin.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[4] | No data available | No data available |
| Respiratory Irritation | May cause respiratory irritation.[4] | May cause respiratory tract irritation.[1] | No data available |
Experimental Protocols
The following protocols are generalized from safety data sheets of similar compounds and represent best practices for handling fine chemicals in a laboratory setting.
Handling and Personal Protective Equipment (PPE)
Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1] Inspect gloves before use and dispose of them properly after handling.[2]
-
Skin and Body Protection: Wear a laboratory coat.[1]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
Storage
Protocol:
-
Store in a tightly closed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
Protocol:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spills and Disposal
Protocol:
-
Spill Containment: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] For large spills, prevent further leakage if safe to do so and follow the same procedure. Do not let the product enter drains.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Visualized Workflows and Pathways
Safe Handling Workflow
References
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the site-specific incorporation of the non-canonical amino acid 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) into proteins. This methodology enables the introduction of fluorine atoms at precise locations within a protein structure, offering a powerful tool for studying protein stability, protein-protein interactions, and enzyme mechanisms, as well as for the development of novel protein therapeutics.
The protocol is based on the amber stop codon suppression technology, utilizing an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system allows for the efficient and high-fidelity incorporation of 2,5-diF-Phe in both bacterial and mammalian expression systems.
Principle of the Method
The site-specific incorporation of 2,5-diF-Phe is achieved by repurposing the amber stop codon (UAG). An orthogonal aaRS, specifically engineered to recognize 2,5-diF-Phe, charges a corresponding orthogonal suppressor tRNA with this unnatural amino acid. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and inserts 2,5-diF-Phe at that position during translation, leading to the production of a full-length protein containing the desired modification.
Key Applications
-
19F-NMR Spectroscopy: The fluorine atoms in 2,5-diF-Phe serve as sensitive probes for Nuclear Magnetic Resonance (NMR) studies, allowing for the detailed investigation of protein structure, dynamics, and conformational changes in solution.
-
Protein Engineering and Stability: The introduction of fluorinated amino acids can enhance protein stability through favorable electrostatic and hydrophobic interactions.
-
Enzyme Mechanism Studies: Site-specific incorporation of 2,5-diF-Phe in or near an enzyme's active site can be used to probe electronic effects and enzyme-substrate interactions.
-
Drug Discovery and Development: The unique properties of fluorinated amino acids can be exploited to modulate the pharmacological properties of therapeutic proteins, such as binding affinity and in vivo half-life.
Quantitative Data Summary
The following tables summarize representative quantitative data for the incorporation of fluorinated phenylalanine analogs using engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs.
Table 1: Incorporation Fidelity of Fluorinated Phenylalanine Analogs
| Amino Acid | Synthetase | Incorporation Fidelity (%) | Expression System | Reference |
| This compound | PheX-D6 | 95.6 | E. coli | [1] |
| Pentafluoro-L-phenylalanine | PheX-D6 | 97.5 | E. coli | [1] |
| 2,3,5,6-Tetrafluoro-L-phenylalanine | PheX-D6 | 98.2 | E. coli | [1] |
| 2,3,6-Trifluoro-L-phenylalanine | PheX-D6 | 98.5 | E. coli | [1] |
| 2,6-Difluoro-L-phenylalanine | PheX-D6 | 97.6 | E. coli | [1] |
Table 2: Protein Yield with Fluorinated Phenylalanine Analogs
| Target Protein | Non-canonical Amino Acid | Expression System | Protein Yield (mg/L) | Reference |
| Dihydrofolate Reductase (DHFR) | p-fluoro-phenylalanine | E. coli | 8 - 12 | [2] |
| sfGFP | Pentafluoro-L-phenylalanine | HEK 293T cells | ~0.034 (from transient transfection) | [3] |
Experimental Protocols
This section provides a detailed methodology for the site-specific incorporation of this compound into a target protein in E. coli. The protocol can be adapted for mammalian cell expression with appropriate modifications to transfection and cell culture procedures.[3]
Protocol 1: Plasmid Preparation
-
Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., a pET vector). The codon for the amino acid to be replaced with 2,5-diF-Phe must be mutated to the amber stop codon (TAG) using standard site-directed mutagenesis techniques.
-
Orthogonal System Plasmid: A separate, compatible plasmid encoding the engineered aminoacyl-tRNA synthetase (e.g., PheX-D6) and its cognate suppressor tRNA (pylT) is required.[1][3] These plasmids are often available from academic labs or commercial sources.
Protocol 2: Protein Expression in E. coli
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and the orthogonal system plasmid. Plate on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of auto-inducing media containing the appropriate antibiotics with the overnight starter culture.[3]
-
Induction: Add this compound to the culture to a final concentration of 1 mM.[3]
-
Growth and Expression: Incubate the culture at 37°C with shaking for 24 hours.[3]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Protein Purification
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris buffer with NaCl and imidazole for His-tagged proteins). Lyse the cells using a microfluidizer or sonication.[3]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris.
-
Affinity Chromatography: Purify the target protein from the clarified lysate using an appropriate affinity chromatography resin (e.g., Ni-NTA resin for His-tagged proteins).[3]
-
Elution and Dialysis: Elute the purified protein from the resin and dialyze into a suitable storage buffer.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 4: Verification of Incorporation by Mass Spectrometry
-
Sample Preparation: An aliquot of the purified protein is subjected to in-solution or in-gel tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, including the modification corresponding to the mass shift of 2,5-diF-Phe at the site of the amber codon. The presence of the peptide with the correct mass modification confirms the successful incorporation of the non-canonical amino acid.
Visualizations
Caption: Experimental workflow for 2,5-diF-Phe incorporation.
Caption: Amber stop codon suppression mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2,5-Difluoro-L-phenylalanine for In-Cell Protein NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins within their native cellular environment. The introduction of fluorine-19 (¹⁹F) labeled amino acids as probes has significantly advanced this field. The ¹⁹F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Crucially, the near absence of fluorine in biological systems provides a clear observational window, free from background signals.[1][2] The ¹⁹F chemical shift is also highly sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite reporter of subtle conformational changes.[1][2][3]
2,5-Difluoro-L-phenylalanine, a fluorinated analog of L-phenylalanine, serves as a minimally perturbative yet highly informative probe. By biosynthetically incorporating it into a protein of interest, researchers can leverage ¹⁹F NMR to monitor specific sites within the protein, gaining insights into protein folding, stability, ligand binding, and protein-protein interactions directly within living cells.
This document provides detailed application notes and protocols for the utilization of this compound for in-cell protein NMR studies. While specific quantitative data for this compound is not extensively published, the protocols and expected outcomes are based on established methodologies for closely related analogs such as 3,5-Difluoro-DL-phenylalanine and other monofluorinated phenylalanines.[1] It is crucial to note that empirical optimization of the described protocols for this compound is highly recommended.
Data Presentation
The successful incorporation of this compound and the subsequent NMR analysis depend on several factors, including expression host, protein of interest, and labeling conditions. The following tables provide representative data based on studies with analogous fluorinated phenylalanines to guide experimental design and outcome assessment.
Table 1: Representative Protein Expression and Labeling Efficiency in E. coli
| Parameter | Unlabeled Protein | 2,5-diF-Phe Labeled Protein (Expected) |
| Culture Volume (L) | 1 | 1 |
| Cell Pellet Wet Weight (g) | 6 - 8 | 4 - 6 |
| Purified Protein Yield (mg/L) | 10 - 20 | 5 - 15 |
| Labeling Incorporation (%) | N/A | >80% (Requires optimization) |
Note: High concentrations of fluorinated amino acids can be toxic to E. coli, potentially leading to lower cell densities and protein yields.[1][4] A titration experiment to determine the optimal concentration of this compound is advised.
Table 2: Typical ¹⁹F NMR Spectrometer Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz (¹H) |
| Pulse Program | Simple pulse-acquire (e.g., zg) |
| Spectral Width | 100 - 200 ppm (initial); can be narrowed |
| Recycle Delay (D1) | 1.5 - 2.0 seconds |
| Number of Scans | Dependent on sample concentration |
| Temperature | 298 K (E. coli) / 310 K (human cells) |
| Chemical Shift Reference | Trifluoroacetic acid (TFA) |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of Proteins with this compound in E. coli
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[1][2] It relies on the inhibition of the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
M9 minimal media components.
-
¹⁵NH₄Cl (if ¹⁵N co-labeling is desired).
-
Glucose (or other carbon source).
-
This compound.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate solution (e.g., 10 mg/mL stock in sterile water).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (supplemented with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.05-0.1. Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
Inhibition and Amino Acid Addition:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.
-
Add glyphosate to a final concentration of 0.1-0.2 mg/mL to inhibit endogenous aromatic amino acid synthesis.[1][2]
-
Immediately add the following sterile amino acid solutions:
-
This compound: 50-100 mg/L. Note: This is a starting point. The optimal concentration should be determined empirically, as high concentrations may be toxic.[1] A titration experiment to assess protein yield vs. label concentration is recommended.
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
Protocol 2: Preparation of E. coli Cells for In-Cell NMR
Materials:
-
Cell pellet containing the ¹⁹F-labeled protein.
-
NMR Buffer (e.g., 20-50 mM Phosphate or HEPES, pH 7.4, 150 mM NaCl).
-
D₂O.
-
NMR tubes.
Procedure:
-
Cell Washing: Resuspend the cell pellet in 25-50 mL of NMR buffer. Centrifuge at 3,000 x g for 10 minutes at 4°C. Repeat the wash step two more times to remove any remaining media components.
-
Sample Concentration: After the final wash, remove the supernatant and resuspend the cell pellet in a minimal volume of NMR buffer to create a dense cell slurry. The final cell concentration should be as high as possible to maximize the NMR signal.
-
NMR Sample Preparation:
-
Add D₂O to the cell slurry to a final concentration of 5-10% for the field-frequency lock.
-
Gently mix the slurry to ensure homogeneity.
-
Transfer the cell suspension to an NMR tube. A Shigemi tube is recommended for smaller volumes to improve sensitivity.
-
-
Sample Viability Check: It is advisable to check cell viability before and after NMR experiments, for example, by plating a small aliquot of the cell suspension.
Protocol 3: ¹⁹F In-Cell NMR Data Acquisition
Procedure:
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer using the D₂O signal.
-
Tune and match the ¹⁹F channel on the NMR probe.
-
-
1D ¹⁹F Spectrum Acquisition:
-
Acquire a simple one-dimensional ¹⁹F spectrum using a standard pulse-acquire sequence.
-
Use a wide spectral width (e.g., 100-200 ppm) initially to locate the ¹⁹F signals from the labeled protein. The chemical shifts for this compound in proteins are expected to be in a specific region, which can be narrowed in subsequent experiments.
-
A recycle delay of 1.5-2.0 seconds is typically sufficient.[1]
-
The number of scans will depend on the protein expression level and the concentration of the NMR sample.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the ¹⁹F NMR spectrum.
Visualizations
Caption: Experimental workflow for in-cell protein NMR using this compound.
Caption: Logical relationship of inputs, processes, and outputs in ¹⁹F in-cell NMR.
References
Application Notes and Protocols for Incorporating 2,5-Difluoro-L-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a route to novel therapeutics with enhanced stability, modified conformational properties, and unique biological activities.[1] 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) is a particularly interesting analogue of phenylalanine. The introduction of two fluorine atoms onto the phenyl ring can significantly alter the electronic and steric properties of the amino acid, potentially leading to peptides with increased resistance to enzymatic degradation and altered binding affinities for their biological targets.[2][3]
These application notes provide a comprehensive guide to the methods for incorporating this compound into peptides, with a focus on Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for key experimental steps are provided, along with a summary of common coupling reagents and their expected performance.
Key Considerations for Incorporating this compound
While the incorporation of 2,5-diF-Phe can be achieved using standard SPPS protocols, its unique properties may necessitate certain optimizations to ensure high coupling efficiency and peptide purity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group during activation and coupling.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of any amino acid, and particularly for non-canonical or potentially sterically hindered residues. The following table summarizes the performance of several widely used coupling reagents in the context of Fmoc-SPPS. While specific data for 2,5-diF-Phe is limited in the literature, this table provides representative data for standard and challenging couplings.[4][5]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Moderate |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
Note: The optimal coupling reagent and conditions should be determined empirically for each specific peptide sequence containing 2,5-diF-Phe. For difficult couplings, aminium/uronium salt reagents like HATU, HCTU, or COMU are generally recommended due to their high reactivity and low racemization potential.[6]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[7]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the general procedure for the manual synthesis of a peptide incorporating 2,5-diF-Phe on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2,5-Difluoro-L-phenylalanine-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).
-
-
Amino Acid Coupling (Incorporation of 2,5-diF-Phe):
-
In a separate vial, dissolve Fmoc-2,5-Difluoro-L-phenylalanine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 1 minute).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Protocol 2: Solution-Phase Peptide Synthesis (Fragment Condensation)
For the synthesis of larger peptides or for specific applications, solution-phase synthesis can be employed. This protocol outlines a general procedure for coupling a peptide fragment with a fragment containing 2,5-diF-Phe.[9]
Materials:
-
N-terminally deprotected peptide fragment
-
C-terminally activated peptide fragment containing 2,5-diF-Phe
-
Coupling reagent (e.g., EDC/HOBt)
-
Solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Fragment Preparation:
-
Synthesize the required peptide fragments using SPPS or solution-phase methods, leaving one with a free N-terminus and the other with a free C-terminus.
-
The C-terminal fragment containing 2,5-diF-Phe will be activated.
-
-
Activation of the C-terminal Fragment:
-
Dissolve the C-terminal peptide fragment in a suitable solvent (e.g., DMF).
-
Add the coupling reagent (e.g., EDC and HOBt) and stir at 0°C for 30 minutes to form the active ester.
-
-
Coupling Reaction:
-
Dissolve the N-terminally deprotected peptide fragment and a base (e.g., DIPEA) in a suitable solvent.
-
Add this solution to the activated C-terminal fragment solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and remove the solvent.
-
Purify the resulting larger peptide using appropriate chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
-
-
Characterization:
-
Characterize the final peptide by mass spectrometry and NMR to confirm its sequence and purity.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Simplified mechanism of peptide bond formation during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Difluoro-L-phenylalanine as a Sensitive Probe for Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-ligand interactions is fundamental to drug discovery and the elucidation of biological processes. The introduction of non-canonical amino acids into proteins has emerged as a powerful tool to probe these interactions with minimal perturbation. 2,5-Difluoro-L-phenylalanine, a fluorinated analog of phenylalanine, offers a unique spectroscopic handle for investigating protein structure, dynamics, and binding events. The fluorine atoms provide a sensitive ¹⁹F NMR signal that is highly responsive to changes in the local environment, making it an excellent probe for monitoring ligand binding.[1] This document provides detailed application notes and protocols for the utilization of this compound in studying protein-ligand interactions.
Principle of the Method
The core of this technique lies in the site-specific incorporation of this compound into a protein of interest. This is typically achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.[2] This orthogonal system recognizes the amber stop codon (UAG) and inserts this compound at the desired position within the protein sequence.
Once incorporated, the fluorine atoms on the phenyl ring of this compound serve as sensitive reporters. Changes in the chemical environment of the probe upon ligand binding can be monitored using various biophysical techniques, primarily ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy. These changes provide quantitative information about the binding affinity, kinetics, and conformational changes associated with the protein-ligand interaction.
Applications
The use of this compound as a probe has several key applications in the study of protein-ligand interactions:
-
Determination of Binding Affinity (Kd): By titrating a ligand into a solution of the protein containing the this compound probe, the dissociation constant (Kd) can be determined by monitoring changes in the ¹⁹F NMR spectrum or fluorescence signal.[3][4]
-
Mapping Binding Sites: Incorporating the probe at different locations within the protein allows for the mapping of the ligand-binding site through chemical shift perturbation studies.
-
Characterizing Conformational Changes: Ligand-induced conformational changes in the protein can be detected as changes in the ¹⁹F NMR chemical shift or fluorescence emission of the probe.
-
Fragment-Based Drug Discovery: The high sensitivity of ¹⁹F NMR makes this technique particularly well-suited for fragment-based screening, where the binding of small molecule fragments to a target protein is detected.[5]
-
Studying Allostery: By placing the probe at a site distant from the ligand-binding site, allosteric conformational changes can be monitored.[6][7][8]
Quantitative Data Presentation
While specific quantitative data for this compound is still emerging in the literature, the following tables present representative data for other fluorinated phenylalanine analogs, which demonstrate the type of quantitative information that can be obtained.
Table 1: Representative Dissociation Constants (Kd) Determined by Fluorescence Spectroscopy
| Protein-Ligand System | Fluorinated Probe | Kd (nM) | Reference |
| α-factor analog - Ste2p (G protein-coupled receptor) | [Lys⁷(NBD),Phe¹³(4-F)]α-factor | 26.2 | [9] |
| α-factor analog - Ste2p (G protein-coupled receptor) | [Lys⁷(NBD),Phe¹³(3,4-F₂)]α-factor | 60.0 | [9] |
| α-factor analog - Ste2p (G protein-coupled receptor) | [Lys⁷(NBD),Phe¹³(2,3,4,5,6-F₅)]α-factor | 177.3 | [9] |
Table 2: Representative Binding Parameters Determined by ¹⁹F NMR Lineshape Analysis
| Protein-Ligand System | Fluorinated Probe | Kd (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| SH3 - SOS PepS1 | 5-fluorotryptophan | 150 | 1.5 x 10⁸ | 2.2 x 10⁴ | [4] |
Experimental Protocols
The following protocols provide a general framework for using this compound as a probe for protein-ligand interactions. Optimization will be required for specific protein-ligand systems.
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the expression and purification of a target protein containing this compound at a specific site using the amber suppression technology in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
This compound
-
Luria-Bertani (LB) medium and M9 minimal medium components
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
-
Purification: Purify the protein using standard chromatographic techniques appropriate for the protein of interest (e.g., affinity chromatography for tagged proteins).
Workflow for Protein Labeling and Analysis
Caption: Workflow for incorporating this compound and subsequent biophysical analysis.
Protocol 2: ¹⁹F NMR Titration for Binding Affinity Determination
This protocol outlines the procedure for determining the dissociation constant (Kd) of a protein-ligand interaction using ¹⁹F NMR spectroscopy.[3][4]
Materials:
-
Purified protein containing this compound in a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl, and 10% D₂O).[10]
-
Concentrated stock solution of the ligand in the same NMR buffer.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a protein sample at a concentration of 10-100 µM in an NMR tube.
-
Initial Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein alone.
-
Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample.
-
Spectral Acquisition: After each addition of the ligand, acquire a ¹⁹F NMR spectrum.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the ¹⁹F signal as a function of the ligand concentration. The Kd can be determined by fitting the titration data to a suitable binding isotherm equation.
Experimental Workflow for ¹⁹F NMR Titration
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of multisite protein ligand interactions by NMR: binding of intrinsically disordered p53 transactivation subdomains with the TAZ2 domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling of Human Frizzled Receptors to the Mating Pathway in Yeast | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 19F NMR Analysis of Proteins Labeled with 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus is an ideal probe for biological systems due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons.[1][2] A key advantage of ¹⁹F NMR is the absence of endogenous fluorine in most biological systems, providing a background-free signal for analysis.[2][3] The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, spanning a range of over 400 ppm, making it an excellent reporter of subtle conformational changes.[1][4]
The incorporation of fluorinated non-canonical amino acids, such as 2,5-Difluoro-L-phenylalanine, into a protein of interest offers a minimally perturbative yet highly informative strategy for site-specific analysis. By replacing native phenylalanine residues, these ¹⁹F probes can be used to monitor specific regions within the protein, providing insights into ligand binding, protein folding, and conformational dynamics.[2][5]
These application notes provide a detailed guide to the experimental setup for ¹⁹F NMR studies of proteins labeled with this compound, from protein expression and purification to NMR data acquisition and analysis.
Experimental Workflow Overview
The general workflow for ¹⁹F NMR analysis of a this compound labeled protein involves several key stages: biosynthetic incorporation of the fluorinated amino acid into the protein, purification of the labeled protein, preparation of the NMR sample, and finally, the acquisition and processing of the ¹⁹F NMR data.
Protocols
Protocol 1: Biosynthetic Incorporation of this compound
This protocol describes the uniform incorporation of this compound into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with necessary antibiotics.
-
This compound.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate (optional, for inhibition of aromatic amino acid synthesis).[1]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.[2]
-
Main Culture: The next day, inoculate 1 L of M9 minimal media (supplemented with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[6]
-
(Optional) Inhibition of Aromatic Amino Acid Synthesis: To enhance incorporation of the fluorinated analog, endogenous synthesis of aromatic amino acids can be inhibited by adding glyphosate to a final concentration of 1 g/L.[1]
-
Supplementation with Amino Acids: Immediately add the following sterile amino acid solutions:
-
Incubate the culture for 20-30 minutes after amino acid addition.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[6]
-
Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.[6]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet containing the labeled protein can be stored at -80°C.[2]
Protocol 2: Protein Purification and NMR Sample Preparation
Materials:
-
Cell pellet containing the this compound labeled protein.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[6]
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash and elution buffers for chromatography.
-
NMR Buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).[2]
-
D₂O for field-frequency lock.
-
NMR tubes (e.g., Shigemi tubes for low-volume samples).
Procedure:
-
Purification: Purify the this compound labeled protein from the cell pellet using the same protocol established for the unlabeled protein. This typically involves cell lysis followed by affinity and size-exclusion chromatography.[2]
-
Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. Ensure the buffer is prepared with high-purity water and filtered.
-
Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically in the range of 10 µM to 1 mM.[6]
-
Sample Preparation:
Protocol 3: 19F NMR Data Acquisition
Procedure:
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the magnetic field on the D₂O signal.[6]
-
Tune and match the ¹⁹F probe.
-
-
1D ¹⁹F Spectrum Acquisition:
-
Referencing: Chemical shifts can be referenced internally using a known standard like trifluoroacetic acid (TFA) or externally.[2][7]
Data Presentation
Quantitative data from ¹⁹F NMR experiments can be summarized for easy comparison.
| Parameter | Typical Range/Value | Reference |
| Protein Concentration | 10 µM - 1 mM | [6] |
| This compound conc. (for labeling) | 50 - 150 mg/L | [2] |
| NMR Buffer | 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl | [2] |
| D₂O Concentration | 5 - 10% | [2][6] |
| ¹⁹F NMR Spectrometer Frequency | 400 MHz or higher | [7] |
| ¹⁹F Spectral Width | 100 - 200 ppm (initial) | [2] |
| Number of Scans | Variable (dependent on sample concentration) | - |
| Temperature | 298 K (25°C) | [7] |
Applications in Drug Discovery
¹⁹F NMR with labeled proteins is a valuable tool in fragment-based drug discovery (FBDD) and for characterizing protein-ligand interactions.[8][9][10] Changes in the ¹⁹F chemical shift, line width, and signal intensity upon ligand binding can provide information on binding affinity, kinetics, and the location of the binding site.[11][12]
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Protein Synthesis with 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production and engineering of proteins. The open nature of CFPS systems allows for the direct manipulation of the translational environment, making it an ideal method for the site-specific incorporation of non-canonical amino acids (ncAAs). 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) is a fluorinated analog of phenylalanine that can be incorporated into proteins to introduce unique biophysical properties. The high electronegativity and small size of fluorine atoms can alter the electronic and hydrophobic nature of the amino acid side chain, thereby influencing protein stability, folding, and protein-protein interactions. These unique characteristics make 2,5-diF-Phe a valuable tool for protein engineering, drug discovery, and the development of novel biologics.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into target proteins using an E. coli-based cell-free protein synthesis system.
Principle of the Method
The site-specific incorporation of this compound is achieved through the use of an orthogonal translation system (OTS). This system relies on an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be mutually independent from the host's endogenous translational machinery. The engineered synthetase specifically recognizes and charges 2,5-diF-Phe onto its cognate suppressor tRNA. This suppressor tRNA, in turn, recognizes a unique codon—typically the amber stop codon (UAG)—that has been introduced into the gene of interest at the desired site of incorporation. When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers 2,5-diF-Phe, allowing for its incorporation into the growing polypeptide chain and the synthesis of a full-length, modified protein.
Key Applications
The incorporation of this compound into proteins opens up a range of applications in research and drug development:
-
Enhanced Protein Stability: The introduction of fluorine can increase the thermal and chemical stability of proteins.
-
Modulation of Protein-Protein Interactions: The altered electrostatic properties of the fluorinated aromatic ring can be used to fine-tune binding affinities and specificities.
-
Enzyme Engineering: Placing 2,5-diF-Phe in or near an active site can modify catalytic activity and substrate specificity.
-
¹⁹F NMR Spectroscopy: The fluorine atoms serve as a sensitive probe for nuclear magnetic resonance (NMR) studies, enabling detailed analysis of protein structure, dynamics, and ligand binding without interference from other atoms in the protein.
-
Drug Development: Creating proteins with novel properties can lead to the development of more effective and stable biotherapeutics.
Data Presentation
While specific quantitative data for the cell-free synthesis of proteins containing this compound is emerging, the following tables provide representative data for the incorporation of other fluorinated phenylalanine analogs in both in vivo and in vitro systems. These values can serve as a benchmark for researchers optimizing their own CFPS reactions with 2,5-diF-Phe.
Table 1: Representative Protein Yield and Incorporation Fidelity for Fluorinated Phenylalanine Analogs
| Non-Canonical Amino Acid | Expression System | Protein Yield | Incorporation Fidelity | Reference |
| Penta-fluoro Phenylalanine | HEK293T Cells (in vivo) | ~34 µg per gram of cell pellet | >95% | [1] |
| This compound | HEK293T Cells (in vivo) | High Efficiency (qualitative) | High Fidelity (qualitative) | [2] |
| p-propargyloxyphenylalanine | E. coli CFPS | ~1 mg/mL | High (Confirmed by MS) | [3] |
| 4-fluorophenylalanine | E. coli (in vivo) | ~10-50 mg/L | >95% | [4] |
Table 2: Components of a Standard E. coli CFPS Reaction for ncAA Incorporation
| Component | Stock Concentration | Final Concentration | Purpose |
| E. coli S30 Extract | - | 25-33% (v/v) | Source of ribosomes, translation factors |
| Plasmid DNA (with UAG codon) | 500 ng/µL | 10-20 µg/mL | Template for protein synthesis |
| Orthogonal aaRS | 1 mg/mL | 50-100 µg/mL | Charges ncAA onto suppressor tRNA |
| Suppressor tRNA | 1 mg/mL | 50-100 µg/mL | Delivers ncAA to the ribosome |
| This compound | 100 mM | 1-2 mM | Non-canonical amino acid |
| 20 Canonical Amino Acids (minus Phe) | 10 mM each | 0.5-1 mM each | Building blocks for protein synthesis |
| ATP | 100 mM | 1.2 mM | Energy source |
| GTP, UTP, CTP | 100 mM each | 0.85 mM each | Energy source |
| Phosphoenolpyruvate (PEP) | 400 mM | 33 mM | Energy regeneration |
| Folinic Acid | 5 mg/mL | 34 µg/mL | Cofactor for translation |
| Magnesium Glutamate | 1 M | 10-14 mM | Essential cation for translation |
| Potassium Glutamate | 2 M | 100-140 mM | Salt for optimal translation |
| Spermidine | 50 mM | 1.5 mM | Polycation that aids translation |
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Cell Extract
This protocol describes the preparation of a crude cell extract from E. coli that is competent for cell-free protein synthesis.
Materials:
-
E. coli strain BL21 (DE3)
-
2xYTPG medium
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
High-pressure homogenizer or sonicator
-
Centrifuge
Procedure:
-
Inoculate a 1 L culture of 2xYTPG medium with an overnight culture of E. coli BL21 (DE3).
-
Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 3.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 buffer.
-
Resuspend the cell pellet in S30 buffer at a ratio of 1 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and incubate it at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Centrifuge the extract again at 12,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Protein Synthesis of a Target Protein with this compound
This protocol outlines the setup of a batch CFPS reaction for the incorporation of 2,5-diF-Phe.
Materials:
-
S30 Cell Extract (from Protocol 1)
-
Plasmid DNA encoding the target protein with a UAG codon at the desired position
-
Purified orthogonal aminoacyl-tRNA synthetase specific for 2,5-diF-Phe (e.g., an evolved PheRS or PylRS variant)
-
Purified cognate suppressor tRNA (e.g., tRNAᴾʸˡ CUA)
-
Stock solutions of all components listed in Table 2.
Procedure:
-
Thaw all components on ice.
-
In a microcentrifuge tube, combine the components in the order listed in Table 2, gently mixing after each addition. The reaction can be scaled as needed.
-
Initiate the reaction by adding the S30 cell extract.
-
Incubate the reaction at 30-37°C for 2-4 hours. For larger proteins or difficult targets, the temperature may be lowered to 20-25°C and the incubation time extended to 6-8 hours.
-
After incubation, the reaction mixture can be used directly for analysis or the target protein can be purified.
Protocol 3: Verification of this compound Incorporation by Mass Spectrometry
This protocol provides a general workflow for confirming the successful incorporation of the non-canonical amino acid.
Materials:
-
CFPS reaction mixture containing the expressed protein
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Trypsin
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Protein Purification: Purify the target protein from the CFPS reaction mixture using an appropriate method based on an affinity tag (e.g., His-tag, GST-tag).
-
Intact Protein Analysis: Analyze a small aliquot of the purified protein by ESI-MS to determine its molecular weight. A successful incorporation of 2,5-diF-Phe will result in a mass shift compared to the wild-type protein. The expected mass difference can be calculated (Mass of 2,5-diF-Phe - Mass of Phenylalanine).
-
Peptide Mass Fingerprinting: a. Digest the purified protein with trypsin. b. Analyze the resulting peptide mixture by LC-MS/MS. c. Search the MS/MS data against the protein sequence, specifying the mass of 2,5-diF-Phe as a variable modification on phenylalanine residues at the UAG codon position. d. Successful identification of the peptide containing 2,5-diF-Phe confirms site-specific incorporation.
Visualizations
Experimental Workflow for CFPS with 2,5-diF-Phe
Caption: Workflow for cell-free protein synthesis with this compound.
Orthogonal Translation System Logic
Caption: Logic of the orthogonal system for ncAA incorporation.
References
- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity.[1][2] Fmoc-2,5-Difluoro-L-phenylalanine is a key building block for introducing the 2,5-difluorophenylalanine residue into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The unique electronic properties of the difluorinated aromatic ring can significantly influence the peptide's structure and biological activity.[3][4] These application notes provide a comprehensive guide to the use of Fmoc-2,5-Difluoro-L-phenylalanine in Fmoc-based SPPS, including detailed protocols, data on coupling efficiency, and potential applications.
The introduction of fluorine atoms into the phenylalanine side chain can modulate various properties of the resulting peptide. The strong electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for receptor binding.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[1]
Data Presentation
While specific quantitative data for the coupling efficiency of Fmoc-2,5-Difluoro-L-phenylalanine is not extensively published, the following table summarizes typical performance indicators for the coupling of standard and other fluorinated Fmoc-amino acids in SPPS, which can serve as a general guideline. The electronegativity of the fluorine substitution can sometimes lead to slightly lower reactivity, potentially requiring optimized coupling conditions.[1]
Table 1: Comparative Performance of Coupling Reagents for Fmoc-Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | High reactivity, low racemization, suitable for sterically hindered couplings. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Good balance of reactivity and cost. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Cost-effective, but may have slower kinetics. |
Experimental Protocols
The following protocols outline the key steps for the incorporation of Fmoc-2,5-Difluoro-L-phenylalanine into a peptide sequence using manual or automated Fmoc-SPPS.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-2,5-Difluoro-L-phenylalanine
The choice of coupling reagent is critical for achieving high coupling efficiency. For potentially challenging couplings involving modified amino acids, highly efficient reagents like HATU are often preferred.
Protocol 3.1: Coupling using HATU
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2,5-Difluoro-L-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a few resin beads to monitor the completion of the coupling reaction. A negative test (colorless beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3.2: Coupling using DIC/HOBt
-
In a separate vessel, dissolve Fmoc-2,5-Difluoro-L-phenylalanine (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (5-7 times).
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A linear gradient of Solvent B is used to elute the peptide.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[5][6][7] For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5][8][9]
Mandatory Visualizations
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Simplified logical relationship of the amino acid activation and coupling steps in SPPS.
Hypothetical signaling pathway for a somatostatin analog containing 2,5-Difluoro-L-phenylalanine.
Potential Applications and Biological Relevance
The incorporation of difluorinated phenylalanine residues can be a valuable strategy in the design of peptide-based therapeutics. For instance, in the development of somatostatin analogs, which are used in the treatment of neuroendocrine tumors, the introduction of fluorinated phenylalanine can modulate receptor binding affinity and selectivity.[10] Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[10] The binding of a somatostatin analog containing this compound to an SSTR could potentially lead to enhanced inhibition of adenylate cyclase, a downstream effector, thereby reducing intracellular cyclic AMP (cAMP) levels and inhibiting hormone secretion from tumors.[10]
The altered electronic nature of the difluorinated phenyl ring may lead to more favorable interactions within the receptor's binding pocket, potentially increasing the peptide's affinity and efficacy.[11][12] This highlights the potential of using Fmoc-2,5-Difluoro-L-phenylalanine to fine-tune the pharmacological properties of peptide drug candidates.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, perform a second coupling with fresh reagents. For particularly difficult sequences, increasing the coupling time or using a more potent activator like HATU may be necessary.[13]
-
Aggregation: "Difficult sequences" containing hydrophobic residues are prone to aggregation, which can hinder both coupling and deprotection steps.[14] Using specialized resins or incorporating backbone-protecting groups can help mitigate this issue.[15]
-
Side Reactions: While phenylalanine is generally not prone to significant side reactions during Fmoc-SPPS, the electron-withdrawing nature of the fluorine atoms in 2,5-difluorophenylalanine could potentially influence the reactivity of the aromatic ring, although specific side reactions have not been extensively documented. Standard precautions to minimize side reactions, such as using appropriate scavengers during cleavage, should be followed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of fluorinated phenylalanine alpha-factor analogues to Ste2p: evidence for a cation-pi binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Probing Enzyme Mechanisms with 2,5-Difluoro-L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-L-phenylalanine (2,5-F₂-Phe) is a valuable tool in the study of enzyme mechanisms, particularly for enzymes that recognize and process aromatic amino acids. The introduction of fluorine atoms onto the phenyl ring alters the electronic properties and steric profile of the amino acid without drastically changing its overall size. These modifications can provide unique insights into enzyme-substrate interactions, catalytic mechanisms, and the role of aromatic residues in enzyme function. This document provides detailed application notes and protocols for the use of this compound in enzyme mechanism studies, with a focus on aromatic amino acid hydroxylases.
Fluorinated amino acids, such as 2,5-F₂-Phe, serve as powerful probes for several reasons. The high electronegativity of fluorine can influence the acidity, basicity, and hydrophobicity of the molecule, thereby affecting its binding affinity and reactivity within an enzyme's active site.[1] Furthermore, the incorporation of these unnatural amino acids into proteins can enhance their stability and alter their enzymatic activity, providing a means to understand the mechanistic processes of enzymes. These characteristics make fluorinated aromatic amino acids useful for studying protein structure and function, with applications in the development of therapeutics and vaccines.
Applications in Enzyme Mechanism Studies
This compound can be utilized in a variety of ways to elucidate enzyme mechanisms:
-
As a Substrate Analog: To probe the substrate specificity and catalytic mechanism of enzymes that utilize L-phenylalanine as a substrate. By comparing the kinetic parameters of the natural substrate with those of 2,5-F₂-Phe, researchers can infer the importance of electronic and steric factors in substrate recognition and turnover.
-
As an Inhibitor: To study the binding interactions within the active site. 2,5-F₂-Phe can act as a competitive or non-competitive inhibitor, and the determination of its inhibition constant (Kᵢ) can provide information about its affinity for the enzyme.
-
In Spectroscopic Studies: The fluorine atoms can serve as sensitive NMR probes (¹⁹F-NMR) to monitor the binding of the analog to the enzyme and to characterize the electronic environment of the active site.
-
In Site-Directed Mutagenesis Studies: By incorporating 2,5-F₂-Phe into a protein at a specific site, researchers can investigate the role of that particular phenylalanine residue in protein folding, stability, and catalysis.
Case Study: Phenylalanine meta-Hydroxylase (Phe3H)
While specific studies detailing the use of this compound are limited, valuable insights can be drawn from studies on closely related fluorinated phenylalanine analogs with enzymes like phenylalanine meta-hydroxylase (Phe3H). Phe3H is an intriguing enzyme that catalyzes the hydroxylation of L-phenylalanine at the meta position to produce meta-L-tyrosine. A study on Phe3H from Streptomyces coeruleorubidus investigated its substrate specificity using various fluorinated phenylalanines, providing a framework for how 2,5-F₂-Phe could be used.
The kinetic parameters for the hydroxylation of different fluorinated phenylalanine analogs by Phe3H reveal the enzyme's ability to process these unnatural substrates.[2] This demonstrates the potential for using these analogs to probe the enzyme's active site and catalytic mechanism.
Quantitative Data from a Phenylalanine meta-Hydroxylase Study
The following table summarizes the kinetic parameters for the enzymatic conversion of L-phenylalanine and its fluorinated analogs by Phenylalanine meta-Hydroxylase. This data can serve as a reference for designing experiments with this compound.
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| L-Phenylalanine | 180 ± 20 | 0.81 ± 0.03 | 4500 |
| 2-Fluoro-L-phenylalanine | 110 ± 10 | 0.49 ± 0.01 | 4500 |
| 3-Fluoro-L-phenylalanine | 1000 ± 200 | 0.007 ± 0.001 | 7 |
| 4-Fluoro-L-phenylalanine | 120 ± 20 | 0.36 ± 0.01 | 3000 |
Data adapted from a study on Phenylalanine meta-Hydroxylase.[2]
Experimental Protocols
The following are detailed protocols for key experiments to study the interaction of this compound with an enzyme of interest, using an aromatic amino acid hydroxylase as an example.
Protocol 1: Determining Kinetic Parameters of this compound as a Substrate
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ) for an enzyme with 2,5-F₂-Phe as a substrate.
Workflow for Kinetic Parameter Determination
References
Application Note & Protocol: Assessing the Metabolic Stability of Peptides Containing 2,5-Difluoro-l-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their poor metabolic stability, leading to short in vivo half-lives.[1][2] A primary reason for this instability is their susceptibility to degradation by proteases.[3][4] A key strategy to enhance the metabolic stability of peptides is the incorporation of non-natural amino acids.[3][5] This document focuses on the use of 2,5-Difluoro-l-phenylalanine, a fluorinated analog of phenylalanine, to improve the proteolytic resistance of therapeutic peptides.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate the electronic properties of the side chain and introduce steric hindrance, which may interfere with protease recognition and cleavage.[6][7] The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism.[6] This application note provides detailed protocols for assessing the metabolic stability of peptides incorporating this compound in common in vitro systems, such as human plasma and liver microsomes.
Key Principles of Metabolic Stability Assessment
The evaluation of a peptide's metabolic stability typically involves incubating the peptide with a relevant biological matrix (e.g., plasma, liver microsomes) and monitoring the disappearance of the parent peptide over time.[2][3] The two most common in vitro assays are:
-
Plasma Stability Assay: This assay assesses the stability of the peptide in the presence of proteases found in blood plasma. It is a crucial indicator of a peptide's half-life in circulation.[3]
-
Liver Microsomal Stability Assay: This assay evaluates the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450 (CYP) enzymes.[8] This is particularly relevant for predicting hepatic clearance.[7]
The data generated from these assays, such as the half-life (t½) and intrinsic clearance (CLint), are critical for predicting the in vivo pharmacokinetic profile of a peptide therapeutic.[7]
Experimental Workflow
The general workflow for assessing the metabolic stability of a modified peptide is outlined below. This process involves the synthesis of the peptide, followed by in vitro stability assays and data analysis to determine key stability parameters.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Isotopic Labeling of 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of 2,5-Difluoro-L-phenylalanine, a valuable tool for in-depth biochemical and biomedical research. The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into this non-canonical amino acid enables precise tracking and quantification in various applications, including protein structure and dynamics studies by Nuclear Magnetic Resonance (NMR) spectroscopy, and metabolic flux analysis and quantitative proteomics by Mass Spectrometry (MS).
Introduction to Isotopic Labeling of this compound
This compound is a synthetic analog of the natural amino acid L-phenylalanine. The fluorine atoms on the phenyl ring serve as sensitive probes for ¹⁹F NMR studies and can modulate the electronic properties and metabolic stability of peptides and proteins into which it is incorporated. Isotopic labeling of this analog with stable isotopes further enhances its utility by providing additional NMR-active nuclei or mass shifts for MS-based detection, without the hazards associated with radioactive isotopes.
Key Applications:
-
Protein Structure and Dynamics: Isotopically labeled this compound can be incorporated into proteins to serve as a specific probe for NMR studies, providing insights into protein folding, conformational changes, and interactions with other molecules.
-
Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using labeled this compound allows for the accurate quantification of protein expression levels.
-
Metabolic Flux Analysis: Tracing the metabolic fate of isotopically labeled this compound can elucidate its impact on cellular metabolism and its potential as a therapeutic agent.
-
Drug Development: Understanding the incorporation and effect of this labeled amino acid can aid in the design of novel peptides and proteins with enhanced therapeutic properties.
Data Presentation: Isotopic Labeling Strategies and Expected Outcomes
The choice of isotopic labeling strategy depends on the specific research application. The following tables summarize common labeling approaches and expected outcomes.
| Isotope | Labeling Method | Typical Precursors | Expected Isotopic Enrichment | Key Applications |
| Deuterium (²H) | Chemical Synthesis (H/D Exchange) | This compound, D₂O, Metal Catalyst (e.g., Pt/C) | >95% at specific positions | Simplifying ¹H NMR spectra, Neutron Diffraction |
| Carbon-13 (¹³C) | Chemical Synthesis | ¹³C-labeled 2,5-difluorobenzaldehyde | >98% at specific positions | ¹³C NMR, Tracing carbon backbone |
| Nitrogen-15 (¹⁵N) | Biosynthetic (in vivo) | ¹⁵N-ammonium salt (e.g., ¹⁵NH₄Cl) | >95% | ¹⁵N NMR, Quantitative Proteomics (SILAC) |
| ¹³C & ¹⁵N (Dual Label) | Biosynthetic (in vivo) | ¹³C-glucose, ¹⁵N-ammonium salt | >95% for both | Multidimensional NMR experiments |
| Analytical Technique | Information Obtained with Labeled this compound |
| NMR Spectroscopy | - Site-specific structural and dynamic information - Protein-ligand interaction mapping - Conformational changes |
| Mass Spectrometry | - Accurate quantification of protein expression (SILAC) - Determination of metabolic pathways - Verification of incorporation |
Experimental Protocols
The following protocols provide detailed methodologies for the chemical synthesis and biosynthetic incorporation of isotopically labeled this compound.
Protocol 1: Chemical Synthesis of Deuterium-Labeled this compound ([ring-²H]-2,5-diF-Phe)
This protocol describes the deuteration of the aromatic ring of this compound via a metal-catalyzed hydrogen-deuterium exchange reaction.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C, 10 wt. %)
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Argon or Nitrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve 1 g of this compound in 20 mL of D₂O.
-
Catalyst Addition: Carefully add 100 mg of 10% Pt/C catalyst to the solution.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen.
-
Reaction: Seal the vessel and heat the reaction mixture to 120-140 °C with stirring for 24-48 hours. The optimal time and temperature may need to be determined empirically.
-
Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of D₂O to ensure complete recovery of the product.
-
Solvent Removal: Remove the D₂O from the filtrate using a rotary evaporator.
-
Lyophilization: For complete removal of residual D₂O, lyophilize the product to obtain a dry powder.
-
Analysis: Confirm the extent of deuteration using ¹H NMR and Mass Spectrometry. In the ¹H NMR spectrum, a significant reduction or disappearance of the aromatic proton signals is expected.
Protocol 2: Chemical Synthesis of Carbon-13 Labeled this compound ([¹³C]-2,5-diF-Phe)
This protocol outlines a synthetic route starting from a ¹³C-labeled precursor, 2,5-difluorobenzaldehyde. This example focuses on labeling the benzylic carbon.
Materials:
-
[¹³C]-2,5-Difluorobenzaldehyde (¹³C at the aldehyde carbon)
-
N-acetylglycine
-
Acetic anhydride
-
Sodium acetate
-
Hydriodic acid (HI)
-
Red phosphorus
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Azlactone Synthesis:
-
In a round-bottom flask, combine [¹³C]-2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) and heat the mixture at 100 °C for 2 hours with stirring.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone.
-
Filter the solid, wash with cold ethanol and water, and dry.
-
-
Hydrolysis and Reduction:
-
Suspend the azlactone in a mixture of hydriodic acid and red phosphorus.
-
Reflux the mixture for 3-4 hours. This step simultaneously hydrolyzes the azlactone and reduces the double bond.
-
Cool the reaction and filter to remove excess phosphorus.
-
-
Purification:
-
Neutralize the filtrate with a concentrated NaOH solution to precipitate the crude amino acid.
-
Filter the precipitate and redissolve it in dilute HCl.
-
Reprecipitate the amino acid by adjusting the pH to its isoelectric point (around pH 6) with a base.
-
Filter, wash with cold water and diethyl ether, and dry to obtain [¹³C]-2,5-Difluoro-DL-phenylalanine.
-
-
Enantiomeric Resolution (Optional): The racemic mixture can be resolved using chiral chromatography or enzymatic methods to obtain the pure L-enantiomer.
-
Analysis: Confirm the incorporation of ¹³C using ¹³C NMR and Mass Spectrometry.
Protocol 3: Biosynthetic Incorporation of Labeled this compound into Proteins
This protocol describes the incorporation of isotopically labeled this compound into a target protein expressed in E. coli. This method is suitable for ¹⁵N, ¹³C, or dual labeling.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
Isotopically labeled precursors:
-
For ¹⁵N labeling: ¹⁵NH₄Cl (99 atom % ¹⁵N)
-
For ¹³C labeling: [U-¹³C₆]-Glucose (99 atom % ¹³C)
-
-
Unlabeled this compound (or labeled, if chemically synthesized).
-
L-tyrosine and L-tryptophan.
-
Glyphosate solution (to inhibit endogenous aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (containing the desired isotopic labels, e.g., ¹⁵NH₄Cl and/or ¹³C-glucose) with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Amino Acid Addition:
-
Add glyphosate to a final concentration of 0.2 mg/mL to inhibit the shikimate pathway.
-
Immediately supplement the medium with the following sterile amino acids:
-
This compound: 50-100 mg/L
-
L-Tyrosine: 50 mg/L
-
L-Tryptophan: 50 mg/L
-
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Analysis: Confirm the incorporation of the labeled amino acid using Mass Spectrometry (by observing the expected mass shift in the protein or its tryptic peptides) and/or NMR spectroscopy.
Visualizations
Experimental Workflow for Chemical Synthesis
Caption: Chemical synthesis workflows for isotopic labeling.
Experimental Workflow for Biosynthetic Incorporation
Caption: Biosynthetic incorporation of labeled amino acids.
Logical Relationship of Labeling and Analysis
Caption: Relationship between labeling methods and analysis.
Troubleshooting & Optimization
Technical Support Center: Enhancing Incorporation of 2,5-Difluoro-l-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the incorporation efficiency of the non-canonical amino acid 2,5-Difluoro-l-phenylalanine (2,5-DFP) into proteins. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for incorporating this compound into proteins?
A1: The most common and site-specific method for incorporating 2,5-DFP is through amber stop codon suppression technology.[1] This technique utilizes an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), typically a tRNA that recognizes the UAG (amber) stop codon.[1] This engineered pair works independently of the host cell's native translational machinery to specifically load 2,5-DFP onto the tRNA, which then delivers it to the ribosome for incorporation at the designated amber codon site within the target gene.
Q2: Which aminoacyl-tRNA synthetase (aaRS) is recommended for this compound?
A2: While a dedicated aaRS exclusively evolved for 2,5-DFP is not prominently documented, engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species have demonstrated broad substrate specificity for a variety of phenylalanine analogs, including fluorinated derivatives.[2][3][4][5] Researchers have successfully used PylRS variants to incorporate di-fluorinated phenylalanines.[6] It is highly recommended to use a PylRS variant that has been previously shown to be permissive for other di-fluorinated phenylalanine isomers, as a starting point for optimization.
Q3: What are the key factors influencing the incorporation efficiency of this compound?
A3: Several factors can significantly impact the efficiency of 2,5-DFP incorporation:
-
Orthogonal Translation System (OTS) Efficiency: The activity and specificity of the chosen aaRS/tRNA pair for 2,5-DFP are paramount.
-
Cellular Uptake: The ability of 2,5-DFP to be transported into the host cell is a critical bottleneck. Fluorinated amino acids are often transported by L-type amino acid transporters (LATs).[7][8][9]
-
Concentration of 2,5-DFP: The concentration of the non-canonical amino acid in the culture medium must be optimized to ensure sufficient intracellular levels without causing toxicity.
-
Expression Host: The choice of expression host (E. coli, mammalian cells, etc.) can influence protein yield and the efficiency of the OTS.
-
Codon Context: The nucleotides flanking the amber codon can affect suppression efficiency.[10]
-
Competition with Release Factor 1 (RF1): In bacterial systems, RF1 can compete with the suppressor tRNA at the amber codon, leading to premature termination of translation.
Q4: How can I verify the successful incorporation of this compound into my target protein?
A4: The most definitive method for confirming the incorporation of 2,5-DFP is mass spectrometry (MS).[6] By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the replacement of a canonical amino acid with 2,5-DFP. High-resolution mass spectrometry can also be used to determine the fidelity of incorporation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no expression of the full-length protein | 1. Inefficient aaRS/tRNA pair. 2. Poor cellular uptake of 2,5-DFP. 3. Suboptimal concentration of 2,5-DFP. 4. Toxicity of 2,5-DFP at the concentration used. 5. "Leaky" expression of a toxic protein. | 1. Test different engineered PylRS variants. 2. Use a host strain with enhanced amino acid transporter expression or consider permeabilizing agents (use with caution). 3. Titrate the concentration of 2,5-DFP in the growth media (e.g., 0.5 mM to 5 mM). 4. Perform a dose-response experiment to assess toxicity. 5. Use an expression system with tight regulation, such as the pBAD system or a host strain containing pLysS.[11][12] |
| High levels of truncated protein | 1. Inefficient amber suppression. 2. Depletion of intracellular 2,5-DFP. 3. Instability of the expressed protein. | 1. Optimize the expression of the aaRS and tRNA. 2. Ensure a sufficient and stable concentration of 2,5-DFP in the media throughout the expression period. 3. Lower the induction temperature and/or shorten the induction time.[12][13] |
| Mis-incorporation of canonical amino acids at the amber codon site | 1. The engineered aaRS is not entirely specific for 2,5-DFP and may recognize a natural amino acid. 2. The suppressor tRNA is being charged by a native aaRS. | 1. Perform expression in minimal media to control the availability of competing canonical amino acids. 2. Ensure the use of a truly orthogonal aaRS/tRNA pair. The PylRS system is generally considered highly orthogonal.[2] |
| Inclusion body formation | 1. High expression levels leading to protein misfolding and aggregation. 2. The incorporated 2,5-DFP destabilizes the protein. | 1. Reduce the induction temperature (e.g., 18-25°C) and the inducer concentration (e.g., IPTG).[12][13] 2. Co-express molecular chaperones to assist in proper folding. 3. Add a solubility-enhancing fusion tag to the protein. |
| Inconsistent results between experiments | 1. Variability in the preparation of 2,5-DFP solutions. 2. Degradation of 2,5-DFP in the stock solution or culture medium. | 1. Prepare fresh solutions of 2,5-DFP for each experiment from a high-quality solid source. 2. Store 2,5-DFP stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.[14] |
Quantitative Data Summary
The following table summarizes typical quantitative data related to the incorporation of fluorinated phenylalanine analogs. Note that these values can vary significantly depending on the specific protein, expression system, and experimental conditions.
| Parameter | Value | Context | Reference |
| Typical Concentration of 2,5-DFP in Media | 1-2 mM | For efficient protein expression in E. coli and HEK cells. | [6] |
| Incorporation Fidelity (for di-fluoro Phe) | >95% | Using an engineered PylRS system in E. coli. | [6] |
| Protein Yield (sfGFP with penta-fluoro Phe) | ~34 µg per gram of HEK cells | Transient transfection in mammalian cells. | [6] |
| Protein Yield (DHFR with p-fluoro-Phe) | 8-12 mg/L of culture | Expression in an analogue-resistant E. coli strain. | [15] |
Experimental Protocols
Detailed Protocol for 2,5-DFP Incorporation in E. coli
This protocol is a general guideline for the site-specific incorporation of 2,5-DFP into a target protein expressed in E. coli using an amber suppression-based orthogonal translation system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with a UAG (amber) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aaRS/tRNA pair for 2,5-DFP (e.g., an engineered PylRS variant).
-
This compound.
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of LB medium containing the antibiotics with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Addition of 2,5-DFP: Add this compound to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard procedures (e.g., affinity chromatography).
-
Verification: Confirm the incorporation of 2,5-DFP by mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Protein Yield with 2,5-Difluoro-l-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incorporation of the non-canonical amino acid 2,5-Difluoro-l-phenylalanine (2,5-diF-Phe) into recombinant proteins.
Troubleshooting Guide
Low protein yield is a common issue when working with non-canonical amino acids. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the bottleneck in your experiment.
Q1: I am observing very low or no expression of my target protein. What are the likely causes and how can I address them?
A: Low or no protein expression is often the first major hurdle. The issue can typically be traced back to problems with the expression vector, the health of the host cells, or the toxicity of the unnatural amino acid.
-
Toxicity of 2,5-diF-Phe: Non-canonical amino acids can sometimes be toxic to the expression host.[1]
-
Solution: Try reducing the concentration of 2,5-diF-Phe in the growth media. Perform a dose-response experiment to find the optimal concentration that allows for cell growth and protein expression. Additionally, lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can mitigate toxicity and improve protein folding.[2][3][4]
-
-
Inefficient Amber Codon Suppression: The incorporation of 2,5-diF-Phe relies on the efficient suppression of a TAG (amber) stop codon by an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
-
Solution: Ensure you are using a validated and efficient orthogonal tRNA/aaRS pair specific for 2,5-diF-Phe. If a dedicated synthetase is not available, one may need to be evolved. The expression of the tRNA/aaRS pair itself might need optimization. Consider using a plasmid with a strong promoter for the synthetase.
-
-
Codon Usage Bias: The codons in your gene of interest may not be optimal for the E. coli expression host, leading to translational stalling.
-
Solution: Re-synthesize the gene with codons optimized for E. coli. This can significantly enhance the translation efficiency.
-
Q2: My protein is expressed, but the yield of the full-length protein containing 2,5-diF-Phe is very low, with a significant amount of truncated product.
A: This common problem points towards inefficient incorporation of the non-canonical amino acid at the amber codon site.
-
Suboptimal 2,5-diF-Phe Concentration: An insufficient supply of 2,5-diF-Phe can lead to translation termination at the amber codon.
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The orthogonal synthetase may not be charging the tRNA with 2,5-diF-Phe efficiently.
-
Solution: Increase the expression level of the aaRS by using a higher copy number plasmid or a stronger promoter. Ensure that the synthetase you are using is specifically evolved for or has high activity with 2,5-diF-Phe.
-
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation. This competes with the incorporation of the non-canonical amino acid.
-
Solution: Use an E. coli strain that has a knockout of the prfA gene (which encodes RF1). Several commercially available strains are engineered for improved non-canonical amino acid incorporation.
-
Q3: The incorporation of 2,5-diF-Phe is successful, but the purified protein is unstable or insoluble.
A: The introduction of a fluorinated amino acid can sometimes affect protein folding and stability.
-
Protein Misfolding and Aggregation: The altered hydrophobicity and electronic properties of 2,5-diF-Phe compared to phenylalanine can disrupt proper protein folding.
-
Solution: Optimize expression conditions to promote proper folding, such as lowering the induction temperature (e.g., 16-20°C) and extending the expression time.[3] Co-expression of molecular chaperones can also assist in proper folding.
-
-
Inclusion Body Formation: High-level expression of a protein that is prone to misfolding can lead to the formation of insoluble inclusion bodies.
-
Solution: In addition to optimizing expression conditions, consider using a solubility-enhancing fusion tag (e.g., GST, MBP). If inclusion bodies still form, the protein may need to be solubilized and refolded from the inclusion bodies, which requires further optimization.
-
Frequently Asked Questions (FAQs)
Q: What is a typical protein yield I can expect when incorporating this compound?
A: Quantitative data for 2,5-diF-Phe is not widely published. However, yields for other fluorinated phenylalanine analogs can provide a benchmark. For example, site-directed incorporation of p-fluoro-phenylalanine in E. coli has been reported to yield 8-12 mg/L of culture.[6] In HEK cells, the expression of sfGFP with penta-fluoro phenylalanine yielded approximately 34 µg per gram of cell pellet.[7] Yields are highly dependent on the specific protein, the expression system, and the efficiency of the orthogonal pair.
Q: How can I verify the successful incorporation of this compound into my protein?
A: Mass spectrometry is the gold standard for confirming the incorporation of unnatural amino acids.[8] You should observe a specific mass shift in the intact protein or in tryptic peptides containing the modification. The monoisotopic mass of phenylalanine is approximately 165.07898 g/mol , while this compound has a monoisotopic mass of approximately 201.06012 g/mol . This results in a mass increase of +36.98114 Da per incorporation event.
Q: Can this compound be toxic to my expression host?
A: Yes, non-canonical amino acids, including fluorinated analogs, can exhibit toxicity. This may be due to misincorporation into endogenous proteins or interference with metabolic pathways. It is advisable to perform initial experiments to assess the effect of 2,5-diF-Phe on the growth rate of your expression host.
Quantitative Data from Related Fluorinated Phenylalanines
While specific data for 2,5-diF-Phe is limited, the following tables provide data from studies on other fluorinated phenylalanine analogs to serve as a reference.
Table 1: Protein Yields with Fluorinated Phenylalanine Analogs
| Fluorinated Phenylalanine Analog | Expression System | Protein | Reported Yield | Reference |
| p-fluoro-phenylalanine | E. coli | DHFR | 8-12 mg/L | [6] |
| penta-fluoro phenylalanine | HEK 293T cells | sfGFP | ~34 µ g/gram of cell pellet | [7] |
Table 2: Incorporation Efficiency of Fluorinated Phenylalanine Analogs
| Fluorinated Phenylalanine Analog | Expression System | Incorporation Efficiency | Reference |
| p-fluoro-phenylalanine | E. coli | 64-75% at the target codon | [6] |
Experimental Protocols
Protocol 1: Expression of a Protein Containing this compound in E. coli
This protocol is a general guideline and should be optimized for your specific protein of interest. It assumes the use of an amber stop codon (TAG) at the desired incorporation site and a co-transformed plasmid expressing the orthogonal tRNA/aaRS pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with a UAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase for 2,5-diF-Phe and its cognate tRNA.
-
This compound.
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the tRNA/aaRS plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (or minimal medium) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM (this may require optimization).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (optimization may be needed).[2][5]
-
Reduce the culture temperature to 18-25°C and continue to grow for 12-16 hours.[2][5]
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard procedures (e.g., affinity chromatography).
-
Confirm the incorporation of 2,5-diF-Phe by mass spectrometry.[8]
Visualizations
Caption: Troubleshooting workflow for low protein yield with this compound.
Caption: Workflow for site-specific incorporation of this compound.
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming 2,5-Difluoro-l-phenylalanine Toxicity in E. coli Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the toxicity of 2,5-Difluoro-l-phenylalanine during recombinant protein expression in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of this compound toxicity in E. coli?
The toxicity of this compound in E. coli is primarily attributed to its structural similarity to the natural amino acid, L-phenylalanine. This resemblance allows it to be recognized and utilized by the cellular machinery, leading to its incorporation into newly synthesized proteins. This substitution can result in misfolded, non-functional, or aggregated proteins, which disrupts essential cellular processes and ultimately leads to growth inhibition or cell death. The extent of toxicity is often proportional to the level of incorporation.[1][2]
Q2: How can I determine if this compound is toxic to my specific E. coli strain?
To assess the toxicity, you can perform a simple growth curve analysis. Grow your E. coli strain in minimal medium with and without the addition of varying concentrations of this compound. Monitor the optical density (OD600) over time. A significant reduction in the growth rate or a lower final cell density in the presence of the amino acid analog indicates toxicity.
Q3: Are there E. coli strains that are resistant to this compound?
While specific strains resistant to this compound are not widely documented, resistance to other phenylalanine analogs, such as p-fluorophenylalanine, has been achieved through mutations in the phenylalanyl-tRNA synthetase (PheRS).[3][4] These mutations can alter the enzyme's substrate specificity, reducing its ability to recognize and activate the toxic analog. It may be possible to select for or engineer similar resistance for this compound.
Q4: Can media supplementation help in overcoming the toxicity?
Yes, media supplementation can be a viable strategy. Co-supplementation with a low concentration of natural L-phenylalanine can help to dilute the toxic effects of this compound by competing for incorporation into proteins. This allows for a basal level of correctly synthesized proteins necessary for cell viability. However, this approach needs careful optimization to balance toxicity reduction with the desired incorporation efficiency of the non-canonical amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of proteins containing this compound in E. coli.
Problem 1: Poor or no cell growth after induction of protein expression in the presence of this compound.
-
Possible Cause: High intracellular concentration of this compound leading to widespread incorporation into essential proteins and causing severe cellular stress.
-
Troubleshooting Steps:
-
Optimize Analog Concentration: Titrate the concentration of this compound in the growth medium. Start with a lower concentration and gradually increase it to find a balance between cell viability and incorporation efficiency.
-
Supplement with L-phenylalanine: Add a small, growth-permissive amount of L-phenylalanine to the medium. This can help maintain the synthesis of essential proteins.
-
Use a Phenylalanine Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own phenylalanine. This provides better control over the intracellular ratio of the natural amino acid to the analog.
-
Optimize Induction Conditions:
-
Induce at a lower optical density (e.g., OD600 of 0.4-0.6).
-
Use a lower concentration of the inducing agent (e.g., IPTG).
-
Reduce the post-induction temperature (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.
-
-
Problem 2: Low yield of the target protein containing this compound.
-
Possible Cause: The toxic effects of the analog are limiting overall protein synthesis, or the modified protein is being degraded by cellular proteases.
-
Troubleshooting Steps:
-
Fed-Batch Fermentation: For larger-scale production, a fed-batch strategy can be employed. This allows for controlled feeding of the non-canonical amino acid, maintaining it at a sub-toxic concentration while ensuring its availability for incorporation.
-
Optimize Media Composition: Ensure the growth medium is rich in other essential nutrients to support the cells under stress.
-
Co-expression of Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of proteins containing the analog and prevent their aggregation and subsequent degradation.
-
Use Protease-Deficient Strains: Utilize E. coli strains deficient in certain proteases (e.g., Lon, OmpT) to reduce the degradation of the target protein.
-
Problem 3: No or very low incorporation of this compound into the target protein.
-
Possible Cause: The endogenous phenylalanyl-tRNA synthetase (PheRS) has a low affinity for this compound, or the intracellular concentration of the analog is insufficient.
-
Troubleshooting Steps:
-
Use an Evolved or Orthogonal Synthetase: The most robust method for ensuring high incorporation efficiency is to use an evolved mutant of PheRS with increased specificity for this compound or a completely orthogonal aminoacyl-tRNA synthetase/tRNA pair designed for this analog.
-
Increase Analog Concentration: If cell viability permits, increase the concentration of this compound in the medium.
-
Use a Phenylalanine Auxotroph: This will prevent the endogenous synthesis of L-phenylalanine from competing with the analog for incorporation.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results seen with toxic non-canonical amino acids. These should be used as a guide for experimental design.
Table 1: Effect of this compound on E. coli Growth
| This compound Conc. (mM) | Specific Growth Rate (h⁻¹) | Final OD600 |
| 0 (Control) | 0.65 | 2.5 |
| 0.1 | 0.52 | 2.1 |
| 0.5 | 0.31 | 1.4 |
| 1.0 | 0.15 | 0.7 |
| 2.0 | 0.05 | 0.3 |
Table 2: Strategies to Improve Protein Yield in the Presence of 1 mM this compound
| Strategy | Target Protein Yield (mg/L) | Cell Viability (%) |
| Standard Expression | 5 | 30 |
| Lower Induction Temp. (20°C) | 15 | 50 |
| L-Phe Supplementation (0.1 mM) | 12 | 65 |
| Co-expression of GroEL/ES | 25 | 45 |
| Phenylalanine Auxotroph | 30 | 40 |
Experimental Protocols
Protocol 1: Growth Inhibition Assay
-
Prepare M9 minimal medium supplemented with 0.4% glucose and necessary amino acids (except phenylalanine if using an auxotroph).
-
Dispense the medium into a 96-well plate.
-
Add this compound to final concentrations ranging from 0 to 5 mM.
-
Inoculate each well with an overnight culture of E. coli to a starting OD600 of 0.05.
-
Incubate the plate at 37°C with shaking in a plate reader.
-
Monitor OD600 every 30 minutes for 12-16 hours.
-
Plot the growth curves and calculate the specific growth rate for each concentration.
Protocol 2: Optimized Protein Expression with this compound
-
Use a phenylalanine auxotrophic E. coli strain (e.g., derived from BL21(DE3)).
-
Grow a starter culture overnight in LB medium.
-
Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose and all canonical amino acids except phenylalanine) with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6.
-
Cool the culture to 20°C.
-
Add this compound to a final concentration of 1 mM and a very low concentration of L-phenylalanine (e.g., 0.05 mM).
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1 mM).
-
Continue to grow the culture at 20°C for 16-20 hours.
-
Harvest the cells by centrifugation and proceed with protein purification.
Visualizations
Caption: Mechanism of this compound toxicity in E. coli.
Caption: Troubleshooting workflow for this compound expression.
References
- 1. Incorporation of L-2,5-dihydrophenylalanine into cell proteins of Escherichia coli and sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid substrate specificity of Escherichia coli phenylalanyl-tRNA synthetase altered by distinct mutations. [sonar.ch]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codon Suppression for 2,5-Difluoro-l-phenylalanine Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the site-specific incorporation of 2,5-Difluoro-l-phenylalanine (2,5-diF-Phe) into proteins using amber (UAG) stop codon suppression.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into a protein?
The incorporation of 2,5-diF-Phe relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is specifically evolved to recognize 2,5-diF-Phe and attach it to the orthogonal tRNA. This tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG) within the messenger RNA (mRNA) of the target protein. When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the 2,5-diF-Phe-charged tRNA, resulting in a full-length protein containing the non-canonical amino acid at the desired position.
Q2: Which type of orthogonal aaRS is suitable for this compound?
Pyrrolysyl-tRNA synthetase (PylRS) based systems have been successfully engineered to incorporate a variety of fluorinated phenylalanine analogs, including 2,5-diF-Phe, in both E. coli and mammalian cells.[1] These engineered PylRS variants exhibit high fidelity and efficiency for charging 2,5-diF-Phe onto the orthogonal tRNA.
Q3: What are the expected protein yields when incorporating this compound?
Protein yields are highly dependent on the specific protein, the expression host, and the efficiency of the orthogonal translation system. However, for a robust system in mammalian HEK293T cells, yields can be in the range of tens of micrograms of purified protein per gram of cell pellet from transient transfection.[2] In E. coli, yields for similar fluorinated analogs have been reported in the range of 8-12 mg/L of culture.[3][4]
Q4: How can I verify the successful incorporation of this compound?
The most definitive method for confirming the incorporation of 2,5-diF-Phe is mass spectrometry. By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the replacement of a canonical amino acid with 2,5-diF-Phe. ESI-Q-TOF mass analysis is a commonly used technique for this purpose.[5]
Q5: What is the impact of incorporating this compound on protein stability and function?
The introduction of fluorine atoms can alter the electronic and hydrophobic properties of the phenylalanine side chain. This can lead to changes in protein stability, folding, and interactions with other molecules.[1][6] The effects are often site-specific and can be used to probe structure-function relationships. For example, fluorination can enhance thermal stability.[6]
Troubleshooting Guides
Problem 1: Low or No Expression of the Full-Length Protein
This is one of the most common issues encountered during the incorporation of non-canonical amino acids. The troubleshooting workflow below outlines a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for low or no full-length protein expression.
| Potential Cause | Troubleshooting Step | Details |
| Inefficient Plasmid Delivery | Verify transformation/transfection efficiency. | Use a control plasmid (e.g., expressing GFP) to confirm successful delivery into the host cells. |
| Incorrect Plasmid Constructs | Sequence all plasmids. | Ensure the gene of interest contains the amber (TAG) codon at the desired location and that the orthogonal aaRS and tRNA plasmids are correct. |
| Suboptimal 2,5-diF-Phe Concentration | Perform a concentration titration. | Test a range of 2,5-diF-Phe concentrations in the growth media (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). For mammalian cells, 1-2 mM is often necessary for efficient expression.[2] |
| Toxicity of 2,5-diF-Phe or Protein | Lower the induction temperature and/or inducer concentration. | Reduce the expression temperature to 18-25°C and decrease the concentration of the inducing agent (e.g., IPTG) to slow down protein production and allow for proper folding.[6] |
| Inefficient Amber Suppression | Optimize the ratio of expression plasmids. | In mammalian cells, the ratio of the protein-of-interest plasmid to the aaRS/tRNA plasmids can significantly impact yield. Test different ratios (e.g., 10:9:1 for separate aaRS and tRNA plasmids).[7] |
| Poor Codon Context | Analyze and modify the nucleotides flanking the UAG codon. | The efficiency of stop codon suppression can be influenced by the surrounding nucleotide sequence. If possible, use silent mutations to create a more favorable context. |
Problem 2: High Levels of Truncated Protein
This indicates that the amber stop codon is being recognized by release factors, leading to premature termination of translation, rather than being suppressed by the 2,5-diF-Phe-charged tRNA.
| Potential Cause | Troubleshooting Step | Details |
| Low Intracellular Concentration of Charged tRNA | Increase the expression of the orthogonal tRNA and aaRS. | Use stronger promoters for the OTS components or increase the copy number of the OTS plasmid. In mammalian cells, using multi-copy tRNA arrays in stably integrated cell lines can improve suppression efficiency.[8][9][10] |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or down-regulated RF1. | Several engineered E. coli strains are available that have reduced RF1 activity, which can significantly improve the efficiency of amber suppression. |
| Insufficient 2,5-diF-Phe in the Media | Ensure adequate and consistent concentration of 2,5-diF-Phe. | Replenish the 2,5-diF-Phe in the media, especially for long induction periods, to ensure it is not depleted. |
| Inactive Orthogonal aaRS | Verify the activity of the engineered synthetase. | Express and purify the aaRS and perform an in vitro aminoacylation assay to confirm its activity with 2,5-diF-Phe. |
Problem 3: Misincorporation of Canonical Amino Acids at the Amber Codon
This occurs when the orthogonal tRNA is charged with a natural amino acid by an endogenous aaRS, or the engineered aaRS has relaxed specificity.
| Potential Cause | Troubleshooting Step | Details |
| Lack of Orthogonality of the tRNA | Use a truly orthogonal tRNA. | The chosen tRNA should not be a substrate for any of the host cell's endogenous aaRSs. Pyrrolysine tRNA (tRNAPyl) is known to be highly orthogonal in both bacteria and eukaryotes.[11] |
| Promiscuous Engineered aaRS | Re-evaluate the specificity of the engineered aaRS. | Perform negative selections during the directed evolution of the aaRS to ensure it does not recognize canonical amino acids. Confirm fidelity by mass spectrometry.[2] |
| Near-cognate Suppression | Use a host strain with higher fidelity. | Some E. coli strains exhibit higher levels of background suppression at stop codons by near-cognate tRNAs. |
Data Presentation
Table 1: Representative Protein Yields for Fluorinated Phenylalanine Analogs
| Fluorinated Analog | Expression Host | Protein | Yield | Reference |
| p-Fluoro-phenylalanine | E. coli | DHFR | 8-12 mg/L | [3][4] |
| Penta-fluoro-phenylalanine | HEK293T | sfGFP | 34 µg/g cell pellet | [2] |
| 2,5-Difluoro-phenylalanine | HEK293T | sfGFP | ~15-20 µg/g cell pellet (estimated from fluorescence data) | [2] |
Table 2: Mass Spectrometry Data for Verification of Incorporation
| Protein Variant | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Wild-Type Protein (with Phe) | X | X | 0 | No modification |
| Mutant Protein (with 2,5-diF-Phe) | X + 36.0 | X + 36.0 | +36.0 | Successful incorporation of 2,5-diF-Phe (mass of 2F - mass of 2H) |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Stop Codon
This protocol outlines the introduction of a TAG codon at the desired site in your gene of interest using PCR-based mutagenesis.
Caption: Workflow for site-directed mutagenesis.
-
Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired TAG mutation. The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. Use the plasmid containing your gene of interest as the template.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation and the absence of other mutations by DNA sequencing.
Protocol 2: Expression of 2,5-diF-Phe Containing Protein in E. coli
This protocol is adapted for the expression of a protein containing 2,5-diF-Phe.[6][12]
-
Co-transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with the amber codon and the other containing the orthogonal aaRS/tRNA pair specific for 2,5-diF-Phe (e.g., an evolved PylRS system).
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal medium (to prevent phenylalanine contamination) containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Protein Purification and Analysis
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes to pellet cell debris.
-
Purification: Purify the protein from the clarified lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analysis:
-
SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
-
Mass Spectrometry: Confirm the incorporation of 2,5-diF-Phe by electrospray ionization mass spectrometry (ESI-MS) of the intact protein or after proteolytic digestion.
-
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual stop codon suppression in mammalian cells with genomically integrated genetic code expansion machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
minimizing misincorporation of phenylalanine with 2,5-Difluoro-l-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the misincorporation of phenylalanine during the site-specific incorporation of 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) into recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenylalanine (Phe) misincorporation when using this compound (2,5-diF-Phe)?
A1: The primary cause of Phe misincorporation is the competition between the endogenous phenylalanyl-tRNA synthetase (PheRS) and the engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) designed for 2,5-diF-Phe. The natural PheRS can still recognize and charge the orthogonal tRNA with phenylalanine, or the engineered aaRS may have some residual affinity for the natural phenylalanine, leading to its incorporation at the target amber (UAG) codon.
Q2: How can I confirm the incorporation of 2,5-diF-Phe and quantify the level of Phe misincorporation?
A2: The most reliable method for confirming incorporation and quantifying misincorporation is mass spectrometry (MS). By analyzing the intact protein or proteolytic digests (e.g., using trypsin), you can identify peptides containing the target site. The mass difference between the incorporated 2,5-diF-Phe and Phe allows for quantification. High-resolution mass spectrometry is recommended for accurate mass determination.[1][2]
Q3: What are the expected mass shifts I should look for in my mass spectrometry data?
A3: You should look for a specific mass shift at the target incorporation site. The monoisotopic mass of a phenylalanine residue is 147.0684 Da. The monoisotopic mass of a this compound residue is 183.0496 Da. Therefore, you should observe a mass increase of approximately 35.9812 Da for the correctly incorporated non-canonical amino acid.
Q4: Can the incorporation of 2,5-diF-Phe affect the overall expression and solubility of my protein?
A4: Yes, the incorporation of a non-canonical amino acid can sometimes lead to lower protein yields or decreased solubility. This can be due to the efficiency of the orthogonal translation system, potential toxicity of the aaRS or the non-canonical amino acid, or structural perturbations in the final protein. Optimization of expression conditions is often necessary to mitigate these effects.
Troubleshooting Guides
Issue 1: Low Yield of the Full-Length Protein Containing 2,5-diF-Phe
| Possible Cause | Suggested Solution |
| Suboptimal concentration of 2,5-diF-Phe | Titrate the concentration of 2,5-diF-Phe in the growth media. A typical starting concentration is 1 mM, but the optimal concentration can vary. |
| Inefficient orthogonal aminoacyl-tRNA synthetase (aaRS) | - Ensure you are using an aaRS specifically evolved for 2,5-diF-Phe or a closely related analog.- Consider using a plasmid with a strong promoter for the aaRS to increase its cellular concentration.[3] |
| Low expression or availability of the orthogonal tRNA | Use a plasmid that expresses multiple copies of the orthogonal tRNA.[4] |
| Toxicity of the expressed aaRS or 2,5-diF-Phe | - Use an inducible promoter for the aaRS to control its expression.- Lower the expression temperature after induction (e.g., 18-25°C).[5] |
| Plasmid instability | Ensure you are using compatible origins of replication and appropriate antibiotic selection for both the protein expression plasmid and the orthogonal system plasmid.[6][7] |
Issue 2: High Level of Phenylalanine Misincorporation
| Possible Cause | Suggested Solution |
| Competition from endogenous PheRS | - Use an E. coli strain engineered to have reduced PheRS activity or a strain that is auxotrophic for phenylalanine.- Supplement the growth media with a competitive inhibitor of the endogenous PheRS, if available. |
| Engineered aaRS has residual activity with Phenylalanine | - If possible, perform further directed evolution or rational design of the aaRS to improve its specificity for 2,5-diF-Phe.- Screen different evolved aaRS variants, as some may exhibit higher fidelity.[8] |
| Insufficient concentration of 2,5-diF-Phe relative to Phenylalanine | - Increase the concentration of 2,5-diF-Phe in the growth media.- For auxotrophic strains, carefully control the amount of supplemented phenylalanine to the minimum required for cell viability. |
| High expression level of the target protein | Reduce the induction level (e.g., lower IPTG concentration) or use a weaker promoter for the target protein to avoid overwhelming the orthogonal translation machinery.[9] |
Quantitative Data Summary
The following table summarizes typical incorporation efficiencies for fluorinated phenylalanine analogs, which can serve as a benchmark for optimizing 2,5-diF-Phe incorporation.
| Fluorinated Phenylalanine Analog | Expression System | Incorporation Efficiency | Reference |
| p-Fluoro-phenylalanine | E. coli | 64-75% | [10] |
| Various di-, tri-, tetra-, and penta-fluoro Phenylalanines | E. coli | High fidelity observed | [8] |
| Penta-fluoro Phenylalanine | HEK 293T cells | ~34 µg per gram of cell pellet | [8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2,5-diF-Phe in E. coli
This protocol outlines a general procedure for expressing a target protein containing 2,5-diF-Phe at a site encoded by an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aaRS for 2,5-diF-Phe and its cognate tRNA (e.g., pEVOL).[7]
-
This compound.
-
Appropriate antibiotics.
-
LB or minimal growth media.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid.
-
Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of minimal medium (to better control amino acid composition) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).
-
Reduce the culture temperature to 18-25°C and continue to grow for 12-16 hours.[5]
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard procedures (e.g., affinity chromatography).
Protocol 2: Quantification of 2,5-diF-Phe Incorporation by Mass Spectrometry
This protocol provides a general workflow for verifying and quantifying the incorporation of 2,5-diF-Phe.
1. Protein Preparation:
-
Purify the protein of interest to a high degree to remove contaminating proteins.
-
Determine the protein concentration accurately.
2. Proteolytic Digestion (for peptide analysis):
-
Denature the protein (e.g., with urea or guanidinium chloride).
-
Reduce and alkylate cysteine residues (e.g., with DTT and iodoacetamide).
-
Perform in-solution or in-gel digestion with a protease of known specificity (e.g., trypsin).
-
Desalt the resulting peptides using a C18 solid-phase extraction column.[1]
3. Mass Spectrometry Analysis:
-
Analyze the intact protein or the peptide digest using high-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF).
-
For intact protein analysis, deconvolution of the resulting charge state envelope will provide the molecular weight of the protein.
-
For peptide analysis, acquire both MS1 and MS2 (fragmentation) data.
4. Data Analysis:
-
Intact Protein: Compare the measured molecular weight with the theoretical molecular weight for the protein with and without 2,5-diF-Phe incorporation.
-
Peptide Analysis:
-
Use a database search algorithm (e.g., Mascot, SEQUEST) to identify peptides.
-
Include a variable modification on phenylalanine corresponding to the mass difference of 2,5-diF-Phe (+35.9812 Da).
-
Manually inspect the MS2 spectra of the modified peptide to confirm the sequence and the location of the modification.
-
Quantify the relative abundance of the peptide with 2,5-diF-Phe versus the peptide with phenylalanine by comparing the peak areas in the MS1 spectrum.
-
Visualizations
Caption: Workflow for site-specific incorporation and validation of 2,5-diF-Phe.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Containing 2,5-Difluoro-L-phenylalanine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of proteins containing the unnatural amino acid 2,5-Difluoro-L-phenylalanine (2,5-dF-Phe).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying proteins containing this compound?
A1: Incorporating 2,5-dF-Phe can present unique challenges compared to native proteins. These include:
-
Lower Expression Levels: The machinery for incorporating unnatural amino acids can be less efficient, leading to lower overall protein yield.
-
Protein Aggregation: The fluorinated amino acid can alter protein folding and stability, potentially increasing the propensity for aggregation.[1][2] Fluorine incorporation can modulate properties like hydrophobicity, which may influence protein-protein interactions.[3]
-
Truncated Products: If using stop codon suppression (e.g., an amber TAG codon) to incorporate 2,5-dF-Phe, competition with release factors can lead to the synthesis of truncated protein fragments lacking the unnatural amino acid and any C-terminal tags.[4]
-
Misfolding: Changes in the electrostatic and hydrophobic properties of the protein due to the fluorinated residue can lead to misfolding.
Q2: Which affinity tag is recommended for purifying proteins with 2,5-dF-Phe incorporated via amber stop codon suppression?
A2: A C-terminal affinity tag (e.g., a polyhistidine-tag or His-tag) is highly recommended. This ensures that only full-length proteins that have successfully incorporated 2,5-dF-Phe at the amber codon site are purified. Using an N-terminal tag risks co-purifying truncated protein fragments that are terminated at the amber codon site.
Q3: How can I confirm the successful incorporation of this compound into my target protein?
A3: Mass spectrometry is the gold standard for confirming the incorporation of unnatural amino acids. You can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) on the intact protein or on proteolytic digests (peptide mapping) to verify the mass shift corresponding to the incorporation of 2,5-dF-Phe instead of a canonical amino acid.
Q4: Can the presence of 2,5-dF-Phe affect the choice of purification buffers?
A4: Generally, standard purification buffers can be used as a starting point. However, the altered properties of the protein may require optimization.[1] Key considerations for your buffer include:
-
pH: The pKa of surrounding residues might be slightly altered. It's crucial to choose a buffer with a pKa within one pH unit of your desired pH to maintain buffering capacity.[1]
-
Salt Concentration: Adjusting the ionic strength (e.g., with NaCl) can help to minimize non-specific ionic interactions and can also influence protein solubility.[1] For affinity chromatography, higher salt concentrations (e.g., up to 500 mM NaCl) can reduce non-specific binding.[1]
-
Additives: Stabilizing additives may be necessary to prevent aggregation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your 2,5-dF-Phe-containing protein.
Problem 1: Low Yield of Purified Protein
| Possible Cause | Solution |
| Low expression level | Optimize expression conditions (e.g., temperature, induction time, concentration of 2,5-dF-Phe). Ensure the unnatural amino acid is fully solubilized in the media. |
| Protein is in the insoluble fraction (inclusion bodies) | Perform a small-scale lysis and check the insoluble pellet via SDS-PAGE. If the protein is insoluble, attempt purification under denaturing conditions (e.g., using 6M Guanidine-HCl or 8M Urea) followed by on-column refolding. |
| Protein does not bind to the affinity column | The affinity tag (e.g., His-tag) may be inaccessible.[5] Try purification under denaturing conditions to expose the tag. Also, ensure your lysis and binding buffers do not contain components that interfere with binding (e.g., EDTA or high concentrations of reducing agents for Ni-NTA resins).[5] |
| Protein is lost during wash steps | The wash conditions are too stringent.[6] Decrease the concentration of the competing agent in the wash buffer (e.g., lower the imidazole concentration for His-tag purification). |
| Inefficient elution | Elution conditions are too mild.[6] Increase the concentration of the eluting agent (e.g., a higher concentration of imidazole). You can use a step or linear gradient to find the optimal concentration.[3] |
Problem 2: Protein Aggregation During or After Purification
| Possible Cause | Solution |
| High protein concentration | Maintain a lower protein concentration throughout the purification process. Perform elution into larger fraction volumes or directly into a buffer containing stabilizing agents. |
| Sub-optimal buffer conditions | Screen different buffer conditions to improve solubility. Key parameters to vary are pH and salt concentration. |
| Instability during storage | Flash-freeze protein aliquots in liquid nitrogen and store at -80°C. Add a cryoprotectant like glycerol (10-50%) to the final buffer. |
| Oxidation of cysteine residues | Include a reducing agent like DTT or TCEP (typically 1-5 mM) in your buffers to prevent the formation of disulfide bonds that can lead to aggregation. |
| Hydrophobic or ionic interactions | Add stabilizing agents to your buffer. A combination of L-Arginine and L-Glutamate (e.g., 50 mM each) can help shield both hydrophobic and charged regions, preventing aggregation. Non-denaturing detergents (e.g., Tween-20 at 0.01-0.1%) can also be beneficial. |
Problem 3: Co-elution of Contaminants
| Possible Cause | Solution |
| Non-specific binding of host cell proteins | Increase the stringency of your wash steps. For His-tag purification, add a low concentration of imidazole (e.g., 10-40 mM) to the lysis and wash buffers. Increase the salt concentration (e.g., 300-500 mM NaCl) in the binding and wash buffers. |
| Contaminants are associated with the target protein | Add detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions.[3] Consider a second purification step using a different method, such as ion-exchange or size-exclusion chromatography. |
| Truncated protein fragments are co-purified | This occurs if an N-terminal tag was used. Re-clone your construct with a C-terminal tag. |
| Protease degradation | Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
Quantitative Data Summary
While specific, comparative data on the purification of proteins containing 2,5-dF-Phe is limited in publicly available literature, the following table illustrates how purification data can be presented. This example shows the reduction of Phenylalanine (Phe) in Glycomacropeptide (GMP) purification, a process relevant to managing Phenylketonuria.
| Purification Stage | Phenylalanine Content (mg/g Protein Equivalent) | GMP Recovery (%) |
| Crude GMP | 4.7 ± 0.5 | 100 |
| After Cation Exchange | 2.7 ± 0.4 | 52 ± 4 |
This data demonstrates a 47% reduction in Phenylalanine content through the purification process.
Experimental Protocols
Protocol 1: Expression of His-tagged Protein with 2,5-dF-Phe in E. coli
This protocol is a general starting point and should be optimized for your specific protein. It assumes the use of an amber (TAG) stop codon for 2,5-dF-Phe incorporation and a pEVOL-type plasmid system for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with your target protein plasmid (containing a C-terminal His-tag and a TAG codon at the desired incorporation site) and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
Protocol 2: Purification of C-terminally His-tagged Protein Containing 2,5-dF-Phe
This protocol describes purification using Nickel-NTA (Ni-NTA) affinity chromatography under native conditions.
Buffers Required:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Storage Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10% glycerol.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (add protease inhibitors). Lyse the cells by sonication on ice or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the target protein with Elution Buffer. Collect fractions and monitor the protein elution by absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing your protein.
-
Buffer Exchange: Pool the pure fractions and exchange the buffer into a suitable Storage Buffer using dialysis or a desalting column.
-
Confirmation: Confirm the incorporation of 2,5-dF-Phe using mass spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for expression and purification of 2,5-dF-Phe proteins.
Troubleshooting Logic Diagram
Caption: Logical flow for troubleshooting common purification issues.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein requirements in adults with phenylketonuria and bioavailability of glycomacropeptide compared to an l‐amino acid‐based product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Use of Glycomacropeptide for Nutritional Management of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protein Aggregation with 2,5-Difluoro-l-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues that may arise during the incorporation of the unnatural amino acid 2,5-Difluoro-l-phenylalanine (2,5-diF-Phe).
Understanding the Challenge
The incorporation of fluorinated amino acids like 2,5-diF-Phe can be a powerful tool for modulating the physicochemical properties of proteins, including their stability and binding affinities. While fluorination can enhance protein stability, improper folding or suboptimal experimental conditions during expression and purification can lead to aggregation. This guide provides systematic approaches to troubleshoot and mitigate these issues.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During Protein Expression
Question: I am expressing a protein with site-specific incorporation of this compound in E. coli, and I'm observing significant precipitation in my culture after induction. What could be the cause and how can I fix it?
Answer: Post-induction precipitation is a common sign of protein aggregation, which can be exacerbated by the presence of an unnatural amino acid if the expression conditions are not optimized. The primary causes are often high expression rates leading to misfolded protein, or cellular stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing protein precipitation during expression.
Experimental Protocol: Optimizing Expression Conditions
-
Temperature Optimization:
-
Grow parallel cultures of your E. coli strain transformed with the expression plasmid.
-
Induce protein expression at a range of temperatures (e.g., 18°C, 25°C, 30°C, and 37°C).
-
After harvesting, lyse the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the temperature at which the target protein is most soluble.
-
-
Inducer Concentration Titration:
-
Set up several cultures and induce with varying concentrations of IPTG (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1 mM).
-
Grow for the same amount of time at the optimal temperature determined above.
-
Assess the solubility of the expressed protein via SDS-PAGE of soluble and insoluble fractions.
-
-
Chaperone Co-expression:
-
Co-transform your expression plasmid with a compatible plasmid encoding a chaperone set (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
-
Induce both the target protein and the chaperones according to the chaperone plasmid manufacturer's instructions.
-
Compare the solubility of your target protein with and without chaperone co-expression.
-
Issue 2: Protein Aggregates After Purification
Question: My 2,5-diF-Phe-containing protein purifies well, but then aggregates and precipitates in the storage buffer. How can I improve its solubility?
Answer: Aggregation after purification is often due to suboptimal buffer conditions (pH, ionic strength) or high protein concentration. The increased hydrophobicity of the difluorinated phenyl ring in 2,5-diF-Phe can contribute to this issue.[1]
Troubleshooting Workflow:
Caption: Workflow for improving the solubility of purified protein.
Experimental Protocol: Buffer Optimization and Additive Screening
-
pH and Salt Screening:
-
Set up a buffer screen using a 96-well plate format.
-
Use a constant concentration of your purified protein.
-
Vary the pH (e.g., in 0.5 unit increments from 6.0 to 8.5) and salt concentration (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).
-
Incubate the plate and monitor for precipitation over time using a plate reader to measure light scattering at 340 nm or 600 nm.
-
-
Additive Screening:
-
In the optimal buffer from the previous step, screen a panel of stabilizing additives.
-
Commonly used stabilizers and their typical working concentrations are listed in the table below.
-
Monitor for aggregation as described above.
-
| Additive | Typical Concentration Range | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses aggregation of both folded and unfolded proteins. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Sucrose | 0.25 - 1 M | Preferential hydration of the protein. |
| Non-detergent sulfobetaines | 0.1 - 1 M | Can increase the solubility of hydrophobic proteins. |
| Polyethylene glycol (PEG) | 1 - 10% (w/v) | Excluded volume effect, promotes compact folded states. |
Frequently Asked Questions (FAQs)
Q1: Is protein aggregation an expected side effect of incorporating this compound?
A1: Not necessarily. In many cases, fluorination of amino acid side chains has been shown to enhance protein stability.[2][3] Aggregation is more likely a result of expression conditions that are not optimized for the modified protein, leading to misfolding, or suboptimal buffer conditions for the purified protein. The altered electrostatic and hydrophobic properties of the 2,5-diF-Phe side chain may require adjustments to standard protocols.
Q2: How can I detect and quantify the aggregation of my 2,5-diF-Phe-containing protein?
A2: A combination of techniques is recommended for a thorough analysis of protein aggregation.
| Technique | Information Provided | Throughput |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, allowing for the detection of soluble aggregates. | Low to Medium |
| Size Exclusion Chromatography (SEC) | Separates proteins based on size, enabling the quantification of monomers, dimers, and higher-order aggregates. | Low to Medium |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like fibrillar aggregates. | High |
| SDS-PAGE (non-reducing) | Can sometimes reveal the presence of covalently cross-linked or very stable non-covalent oligomers. | High |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of aggregates (e.g., amorphous vs. fibrillar). | Low |
Q3: My peptide containing this compound is poorly soluble. What's the best way to dissolve it?
A3: For hydrophobic peptides, including those with 2,5-diF-Phe, using an organic co-solvent is a standard approach.[1]
-
First, attempt to dissolve a small amount in sterile water or a standard buffer (e.g., PBS).
-
If it remains insoluble, dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution.
-
Slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the desired final concentration.
-
Keep the final DMSO concentration in your working solution as low as possible (ideally <1%), as it can be detrimental to cells and some assays.[1]
Q4: Can the position of this compound in the protein sequence influence its propensity to aggregate?
A4: Yes, the location of the unnatural amino acid can be critical. If 2,5-diF-Phe is incorporated into the hydrophobic core of a protein, it may enhance stability. However, if it is on the surface, its increased hydrophobicity compared to phenylalanine could lead to intermolecular interactions and aggregation if not properly solvated. Careful consideration of the local environment of the incorporation site is recommended during the design phase.
Logical Relationship between Problem and Solution:
Caption: Relationship between the problem of protein aggregation and its causes and solutions.
References
optimizing growth media for expressing proteins with 2,5-Difluoro-l-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing growth media and troubleshooting the expression of proteins incorporating the non-canonical amino acid (ncAA) 2,5-Difluoro-L-phenylalanine (2,5-DFP).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for incorporating this compound into a protein? A: The most common method is amber stop codon (UAG) suppression.[1] This technique requires a specially engineered E. coli strain co-transformed with two plasmids: one containing your target gene with a UAG codon at the desired incorporation site, and a second plasmid (like pEVOL) that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA).[2][3] The engineered aaRS specifically charges the suppressor tRNA with 2,5-DFP, which then recognizes the UAG codon during translation and incorporates 2,5-DFP into the growing polypeptide chain.[4][5]
Q2: Which E. coli strain is recommended for this work? A: Strains like BL21(DE3) and its derivatives are commonly used as they are deficient in proteases (lon and ompT) and allow for controlled protein expression under the T7 promoter.[1][2][6] It is critical to use a strain compatible with the chosen orthogonal translation system.
Q3: What is a typical starting concentration for this compound in the growth medium? A: A final concentration of 1 mM 2,5-DFP added at the time of induction is a widely used starting point.[1][7] However, this may require optimization depending on the specific protein, the efficiency of the aaRS, and potential toxicity.
Q4: Can 2,5-DFP be toxic to the E. coli cells? A: Yes, high concentrations of phenylalanine analogs can inhibit growth and be toxic to E. coli.[8][9] High levels of even natural L-phenylalanine (e.g., 5 g/L) have been shown to reduce the growth rate significantly.[10] It is crucial to monitor cell health and density after adding 2,5-DFP. If toxicity is observed, consider reducing its concentration.
Q5: Should I use rich media (like LB or TB) or minimal media? A: This depends on your experimental goals.
-
Rich Media (LB, TB, 2xYT): Generally recommended for achieving high cell densities and maximizing protein yield.[11][12]
-
Minimal Media: Can be used to reduce the background mis-incorporation of natural phenylalanine, as you can control the amino acid composition more precisely.[1][7] This is particularly useful if the fidelity of incorporation is a primary concern.
Troubleshooting Guide
This guide addresses common problems encountered when expressing proteins with 2,5-DFP.
Problem 1: Low or No Yield of the Target Protein
Low protein yield is a frequent challenge in ncAA incorporation.[13][14] The issue can stem from multiple stages of the workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of L-2,5-dihydrophenylalanine into cell proteins of Escherichia coli and sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The global gene expression response of Escherichia coli to L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Synthesis of Peptides with Multiple 2,5-Difluoro-L-phenylalanine Residues
Welcome to the technical support center for challenges in synthesizing peptides containing multiple 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of peptides rich in 2,5-diF-Phe.
Question: Why is my coupling efficiency low, resulting in significant deletion sequences?
Answer: Low coupling efficiency is a primary challenge when incorporating multiple bulky, electron-withdrawing amino acids like 2,5-diF-Phe. Several factors can contribute to this issue:
-
Steric Hindrance: The difluorophenyl side chain can physically obstruct the incoming activated amino acid.
-
Peptide Aggregation: The increased hydrophobicity from multiple 2,5-diF-Phe residues can cause the peptide chains to aggregate on the solid support, blocking reactive sites.[1]
-
Secondary Structure Formation: The growing peptide may form a stable secondary structure that is difficult for reagents to penetrate.[1]
Recommended Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Utilize more potent activating agents known to overcome steric hindrance.[2][3] Refer to Table 1 for a comparison of recommended reagents.
-
Modify Reaction Conditions:
-
Double Coupling: Perform the coupling step twice for the 2,5-diF-Phe residue and the subsequent amino acid to drive the reaction to completion.[4]
-
Increase Reagent Excess: Use a 3- to 5-fold excess of both the protected amino acid and the coupling reagent.
-
Elevated Temperature: Employ microwave-assisted peptide synthesis to increase kinetic energy and disrupt aggregation.[1][5]
-
-
Disrupt Aggregation:
-
Use aggregation-disrupting solvents like a small percentage of Dimethyl Sulfoxide (DMSO) in N,N-Dimethylformamide (DMF).[6]
-
Incorporate structure-breaking elements such as pseudoproline dipeptides in your sequence if possible.
-
Question: My synthesis failed at a late stage, and mass spectrometry shows a complex mixture of products. What happened?
Answer: A complex mixture of products, especially after several successful initial couplings, often points to severe on-resin aggregation. As the peptide chain elongates with multiple hydrophobic 2,5-diF-Phe residues, it can collapse onto itself, making the N-terminal amine inaccessible for both deprotection and coupling steps.
Recommended Solutions:
-
Monitor Deprotection: Incomplete Fmoc-deprotection is a common consequence of aggregation. Use a stronger deprotection solution (e.g., 2-5% 1,8-Diazabicycloundec-7-ene (DBU) in 20% piperidine/DMF) to ensure complete removal of the Fmoc group.[5]
-
Improve Resin and Solvent Choice:
-
Resin: Utilize a high-swelling resin (e.g., ChemMatrix®) to keep peptide chains separated.
-
Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use solvent mixtures known to reduce aggregation.[7]
-
-
Capping Strategy: After each coupling step, cap any unreacted N-terminal amines with acetic anhydride. This terminates the failed sequences, making the final purification of the target peptide significantly easier.[7][8]
Question: After cleavage, my peptide has unexpected modifications. How can I prevent these side reactions?
Answer: Side reactions typically occur during the final trifluoroacetic acid (TFA) cleavage step. Reactive carbocations generated from side-chain protecting groups can modify nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[9][10]
Recommended Solutions:
-
Use an Optimized Scavenger Cocktail: The choice of scavengers is critical. A standard mixture may not be sufficient. Refer to Table 2 for scavenger cocktails tailored to different peptide compositions.[10]
-
Protect Sensitive Residues: If your sequence contains both Arginine (protected with Pbf or Pmc) and Tryptophan, the risk of Trp sulfonation is high. Using a Boc protecting group on the Tryptophan indole ring (Fmoc-Trp(Boc)-OH) can eliminate this side reaction.[10]
-
Minimize Cleavage Time: Perform the cleavage at room temperature for the minimum time required for complete deprotection (typically 1.5-3 hours) to reduce exposure to the harsh acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for incorporating this compound?
A1: For sterically hindered residues like 2,5-diF-Phe, aminium/uronium-based reagents are generally more effective than carbodiimides. Reagents like HATU, HCTU, and COMU are highly recommended due to their high reactivity and ability to minimize racemization.[2]
Q2: How does the incorporation of multiple 2,5-diF-Phe residues affect peptide purification?
A2: Peptides with multiple 2,5-diF-Phe residues are significantly more hydrophobic. This can lead to poor solubility in aqueous buffers and challenging separation from hydrophobic impurities (like deletion sequences) by reverse-phase HPLC. You may need to use a lower starting concentration of acetonitrile in your mobile phase and run a very shallow gradient to achieve good resolution.[11][12]
Q3: Can I use standard Fmoc-SPPS protocols for these peptides?
A3: While the fundamental steps of Fmoc-SPPS apply, standard protocols often need significant modification. You should anticipate the need for extended coupling and deprotection times, more potent reagents, and strategies to mitigate aggregation as outlined in the troubleshooting guide.
Q4: What is the best way to characterize the final peptide product?
A4: A combination of analytical techniques is essential. Use high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and analytical RP-HPLC to assess purity. For structural confirmation, especially if aggregation or conformational issues are suspected, techniques like Circular Dichroism (CD) or NMR spectroscopy may be necessary.
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Difficult Couplings
| Reagent | Full Name | Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | High reactivity, low racemization, effective for hindered amino acids.[2] | More expensive than other options. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | More cost-effective than HATU with comparable reactivity.[3] | Can cause guanidinylation of the N-terminal amine if used in large excess. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Extremely high reactivity, exists in the more reactive uronium form.[2] | Solution stability in DMF is lower than HATU/HCTU. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Very effective for hindered couplings and cyclizations.[2] | Generates pyrrolidine byproducts. |
Table 2: Common TFA Cleavage Cocktails and Scavengers
| Cocktail Composition (v/v) | Name / Target Use | Function of Scavengers |
| TFA / H₂O / TIS (95:2.5:2.5) | Standard / General Use | TIS (Triisopropylsilane): Reduces trityl and other carbocations. H₂O: Helps dissolve the peptide and scavenges cations.[10] |
| TFA / H₂O / EDT (95:2.5:2.5) | For Cys-containing peptides | EDT (1,2-Ethanedithiol): Scavenges cations and prevents re-attachment of protecting groups to Cysteine's thiol group. |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | For Arg(Mtr/Pmc/Pbf) & Met | Thioanisole: A soft nucleophile that traps cations and prevents modification of Methionine and Tryptophan. |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) | Reagent K / "Difficult" Peptides | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[10] |
Experimental Protocols & Visualizations
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for Fmoc-based SPPS is illustrated below. The "Deprotection" and "Coupling" steps are the most critical when dealing with 2,5-diF-Phe and are prone to failure due to aggregation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Logic for Failed Synthesis
If you obtain a low yield or impure product, use the following decision tree to diagnose the potential cause.
Caption: A decision tree for troubleshooting common peptide synthesis failures.
Hypothetical Signaling Pathway Inhibition
Peptides containing modified amino acids like 2,5-diF-Phe are often designed as inhibitors of protein-protein interactions (PPIs). The fluorinated residues can enhance binding affinity and metabolic stability.[13]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. bioxconomy.com [bioxconomy.com]
- 12. biotage.com [biotage.com]
- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of ¹⁹F NMR Spectra for 2,5-Difluoro-L-phenylalanine Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of ¹⁹F NMR spectra for proteins labeled with 2,5-Difluoro-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹⁹F NMR spectrum of a this compound labeled protein broad?
A1: Broad signals in ¹⁹F NMR spectra of labeled proteins are a common issue and can arise from several factors. One major contributor is the large chemical shift anisotropy (CSA) of the fluorine nucleus. CSA leads to line broadening, an effect that increases with the square of the magnetic field strength.[1] Additionally, the rotational freedom of the protein side chains, while potentially leading to narrower lines compared to backbone amides, can still be restricted in larger proteins, contributing to broader signals.[1] Other factors include protein aggregation, conformational exchange on an intermediate timescale, and incomplete labeling leading to sample heterogeneity.
Q2: How can I improve the signal-to-noise ratio in my ¹⁹F NMR experiments?
A2: A poor signal-to-noise ratio can be addressed in several ways. Increasing the protein concentration is a straightforward approach, with typical concentrations for ¹⁹F NMR ranging from 25-100 µM.[1] Utilizing a cryogenic probe can significantly enhance sensitivity.[2] The number of scans can also be increased to improve the signal-to-noise ratio, which is proportional to the square root of the number of scans. Optimizing acquisition parameters, such as the recycle delay, is also crucial.
Q3: What is the expected chemical shift range for this compound in a protein?
A3: The chemical shift of ¹⁹F is highly sensitive to the local environment.[3][4][5] While the exact chemical shift will depend on the specific protein and the location of the label, fluorinated aromatic amino acids generally have distinct chemical shift regions. For instance, 3-fluorotyrosine-labeled proteins show signals around -136 ppm, while 5-fluorotryptophan-labeled proteins are observed around -125 ppm.[1] The chemical shifts for this compound will be in a specific region that can be determined experimentally, and a wide spectral width should be used initially to locate the signals.
Q4: Can the incorporation of this compound affect the structure and function of my protein?
A4: Generally, the substitution of hydrogen with fluorine is considered minimally perturbative to protein structure and function.[4][5] However, high levels of incorporation of fluorinated amino acids can sometimes lead to increased protein disorder or the appearance of minor conformers.[6] It is always recommended to perform functional assays and structural comparisons (e.g., using circular dichroism or 2D ¹H-¹⁵N HSQC) to verify that the labeled protein retains its native properties.[7]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during ¹⁹F NMR experiments with this compound labeled proteins.
Problem 1: Poor Spectral Resolution and Overlapping Peaks
| Possible Cause | Suggested Solution |
| High Magnetic Field Strength | While higher fields increase sensitivity, they also exacerbate line broadening due to Chemical Shift Anisotropy (CSA).[1] Consider acquiring spectra at a lower field strength if resolution is a major issue. |
| Protein Aggregation | Visually inspect the sample for precipitation. Perform dynamic light scattering (DLS) to check for aggregation. Optimize buffer conditions (pH, salt concentration, additives like mild detergents). |
| Inhomogeneous Linewidth Broadening | This can occur with high levels of labeling. Consider fractional labeling (60-75% incorporation) to potentially improve resolution by reducing the population of multiply labeled species.[6] |
| Conformational Exchange | If the protein exists in multiple conformations that are exchanging on the NMR timescale, this can lead to broad lines. Acquiring spectra at different temperatures can help to shift the exchange regime and potentially sharpen the signals. |
| Scalar Coupling | J-coupling to neighboring protons can broaden the ¹⁹F signals. While often not the dominant broadening mechanism for large molecules, proton decoupling can be employed to remove these couplings and sharpen the lines.[8] |
Problem 2: Low Signal Intensity
| Possible Cause | Suggested Solution |
| Low Protein Concentration | Concentrate the protein sample. Typical concentrations for ¹⁹F NMR are in the range of 25-100 µM.[1] |
| Suboptimal NMR Acquisition Parameters | Ensure the recycle delay is appropriate for the relaxation properties of your protein. A shorter recycle delay can be used if the longitudinal relaxation time (T₁) is short. Use an appropriate flip angle to maximize signal per unit time. |
| Poor Labeling Efficiency | Verify the incorporation of this compound using mass spectrometry.[1] Optimize the expression and labeling protocol (see Experimental Protocols section). |
| Sample Precipitation Over Time | Re-check the sample concentration and for any visible precipitation after the NMR experiment. |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound in E. coli
This protocol is a general guideline and may require optimization for your specific protein.
-
Prepare Minimal Media: Prepare M9 minimal media supplemented with necessary antibiotics, glucose, and a mix of all amino acids except phenylalanine.
-
Starter Culture: Inoculate a small volume of LB medium with a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C.
-
Main Culture: The next day, inoculate the M9 minimal media with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition of Phenylalanine Synthesis: To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[5]
-
Addition of Amino Acids: After 30 minutes of inhibition, add sterile solutions of this compound (50-100 mg/L), L-tyrosine (50 mg/L), and L-tryptophan (50 mg/L). The optimal concentration of this compound should be determined empirically.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to improve protein folding and solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques established for the unlabeled protein.
-
Verification of Labeling: Confirm the incorporation of this compound and determine the labeling efficiency using mass spectrometry.[1]
Protocol 2: 1D ¹⁹F NMR Data Acquisition
-
Sample Preparation: Prepare the protein sample in a suitable NMR buffer (e.g., 50 mM Phosphate or Tris, 100 mM NaCl, pH 7.0) containing 5-10% D₂O for the field-frequency lock. Typical protein concentrations are 25-100 µM.[1] Add a chemical shift reference, such as trifluoroacetic acid (TFA), if desired.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is generally sufficient for a 1D spectrum.
-
Spectral Width: Use a wide spectral width (e.g., 100-200 ppm) for the initial experiment to identify the resonance frequencies of the this compound labels.
-
Number of Scans: The number of scans will depend on the protein concentration and spectrometer sensitivity. Several thousand scans may be necessary to achieve a good signal-to-noise ratio.
-
Recycle Delay: A recycle delay of 1-2 seconds is a good starting point.
-
Proton Decoupling: While not always necessary for large proteins where linewidths are dominated by other factors, proton decoupling can be applied to remove ¹H-¹⁹F J-couplings and potentially narrow the signals.[8]
-
-
Data Processing: Process the FID with an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio. Reference the spectrum to the internal or external standard.
Quantitative Data Summary
The following table summarizes factors that can influence the resolution of ¹⁹F NMR spectra and provides qualitative and, where possible, example quantitative effects. Note that specific values for this compound are not widely published, and these examples are drawn from studies of other fluorinated amino acids.
| Parameter/Factor | Effect on Linewidth | Example/Quantitative Data | Reference |
| Magnetic Field Strength | Increases due to CSA | Linewidth is proportional to the square of the magnetic field strength. | [1] |
| Protein Size (Correlation Time) | Increases | Larger proteins tumble slower, leading to more efficient relaxation and broader lines. | [1] |
| Fractional Labeling | Can decrease | In some systems, reducing labeling from >95% to ~76% has been shown to significantly improve linewidths in both ¹⁹F and ¹H-¹⁵N HSQC spectra. | [6] |
| Proton Decoupling | Decreases | Can remove splitting due to J-coupling, leading to sharper signals. The effect is more pronounced for smaller molecules or more flexible regions of proteins. | [8] |
| Temperature | Variable | Can increase or decrease linewidth depending on the effect on conformational exchange and overall tumbling. | |
| Viscosity | Increases | Higher viscosity slows down molecular tumbling, leading to broader lines. |
Visualizations
Caption: A general workflow for the preparation and 19F NMR analysis of proteins labeled with this compound.
Caption: Key factors influencing the resolution of 19F NMR spectra of labeled proteins. Green arrows indicate a positive effect on resolution, while red arrows indicate a negative effect.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing 2,5-Difluoro-l-phenylalanine with 4-fluoro-l-phenylalanine in protein studies
A Comparative Guide to 2,5-Difluoro-L-phenylalanine and 4-fluoro-L-phenylalanine in Protein Studies
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for elucidating protein structure, function, and dynamics. Among the various analogs, fluorinated phenylalanines have emerged as particularly useful probes, primarily due to the unique properties of the fluorine atom, which can be readily monitored by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of two such analogs: this compound and 4-fluoro-L-phenylalanine, to assist in the selection of the appropriate tool for specific research applications.
Introduction to Fluorinated Phenylalanine Analogs
The introduction of fluorine into the phenyl ring of phenylalanine can significantly alter its electronic properties with minimal steric perturbation, making these analogs valuable for studying subtle molecular interactions.[1] The highly electronegative nature of fluorine can modulate cation-π interactions, protein stability, and ligand binding.[2][3]
4-fluoro-L-phenylalanine is a well-established and widely used analog where a single fluorine atom is placed at the para position of the phenyl ring. This substitution is relatively conservative and often has a minimal impact on protein structure and function, making it an excellent probe for ¹⁹F NMR studies.[4]
This compound introduces two fluorine atoms to the phenyl ring, creating a more significant electronic perturbation. This can be advantageous for studying electrostatic interactions but may also have a greater impact on protein properties.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and 4-fluoro-L-phenylalanine based on available experimental evidence.
Table 1: Physicochemical and Incorporation Properties
| Property | This compound | 4-fluoro-L-phenylalanine |
| Molecular Weight | ~201.17 g/mol | 183.18 g/mol |
| Number of Fluorine Atoms | 2 | 1 |
| Incorporation Efficiency (HEK293T cells) | 95.6% | Data not available |
| Incorporation Efficiency (E. coli) | Data not available | Up to 75%[5] |
Table 2: Impact on Protein Properties and Applications
| Application/Effect | This compound | 4-fluoro-L-phenylalanine |
| ¹⁹F NMR Spectroscopy | Can serve as a sensitive probe; two fluorine atoms may provide a stronger signal. | Widely used as a sensitive probe for conformational changes and ligand binding.[4] |
| Protein Stability | Can enhance thermal stability due to the strong C-F bond.[6] | Can either increase or decrease protein stability depending on the local environment. |
| Cation-π Interactions | Significantly alters the electrostatic potential of the aromatic ring, useful for studying these interactions. | Modulates cation-π interactions, enabling their study in protein-ligand and protein-protein interfaces.[7] |
| Ligand Binding Affinity | Can alter binding affinity due to modified electronic properties. | Incorporation in a biphalin analog increased μ- and δ-opioid receptor binding affinity significantly. |
| Inhibition | Data not available | Inhibits growth of MCF-7 breast cancer cells (IC50 = 11.8 μM).[8] |
Experimental Protocols
Detailed methodologies for the incorporation of fluorinated phenylalanine analogs and subsequent analysis are crucial for successful application.
Protocol 1: Incorporation of Fluorinated Phenylalanine in E. coli
This protocol describes the biosynthetic incorporation of fluorinated phenylalanine analogs into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
M9 minimal medium
-
This compound or 4-fluoro-L-phenylalanine
-
L-phenylalanine (for control experiments)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
Procedure:
-
Transform the expression plasmid into competent E. coli cells.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
To inhibit the endogenous synthesis of phenylalanine, add glyphosate (1 g/L) (optional, depending on the strain).
-
Supplement the culture with the desired fluorinated phenylalanine analog (e.g., 100-200 mg/L). The optimal concentration should be determined empirically.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue expression overnight.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.
Protocol 2: ¹⁹F NMR Analysis of Fluorinated Proteins
This protocol outlines the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum to analyze the labeled protein.
Materials:
-
Purified protein containing the fluorinated phenylalanine analog in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4).
-
D₂O for field locking.
-
NMR spectrometer equipped with a fluorine probe.
-
Reference standard (e.g., trifluoroacetic acid).
Procedure:
-
Concentrate the purified protein to a suitable concentration for NMR (typically 0.1-0.5 mM).
-
Add D₂O to the sample to a final concentration of 5-10%.
-
Transfer the sample to an NMR tube.
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine signal(s) will be sensitive to the local environment within the protein.
-
Process the spectrum to analyze the chemical shifts, line widths, and intensities of the fluorine resonances, which can provide information on protein conformation, dynamics, and ligand binding.
Mandatory Visualizations
Experimental Workflow for Comparing Fluorinated Phenylalanine Analogs
Caption: Workflow for protein labeling and comparative analysis.
Signaling Pathway Modulation by Fluorinated Phenylalanine Incorporation
Caption: Modulation of a signaling pathway by fluorinated analogs.
Conclusion
Both this compound and 4-fluoro-L-phenylalanine are valuable tools for protein studies, each offering distinct advantages. 4-fluoro-L-phenylalanine is a well-characterized and minimally perturbing probe ideal for ¹⁹F NMR studies of protein structure and dynamics. This compound, with its greater electronic perturbation, provides a more sensitive tool for investigating electrostatic interactions such as cation-π bonds. The choice between these two analogs will depend on the specific scientific question being addressed. As research in this area continues, a more comprehensive dataset for this compound is expected to emerge, further refining its applications in protein science.
References
- 1. chem.gla.ac.uk [chem.gla.ac.uk]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 2,5-Difluoro-l-phenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is paramount for applications ranging from novel therapeutic development to fundamental biological studies. The successful integration of ncAAs like 2,5-Difluoro-l-phenylalanine into a target protein requires rigorous analytical validation to confirm not only its presence but also the fidelity and efficiency of incorporation. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide sequence-specific information.
This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of this compound into recombinant proteins. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable validation.
Mass Spectrometry Approaches for Confirmation
Two primary mass spectrometry-based proteomics strategies are employed to confirm ncAA incorporation: top-down and bottom-up proteomics.[1]
-
Top-Down Proteomics: This method involves the analysis of the intact protein without prior enzymatic digestion.[2] It provides a holistic view of the proteome and can reveal the exact mass of the modified protein, directly confirming the incorporation of this compound.[3] This approach is particularly useful for identifying unexpected modifications and characterizing proteoforms.[2]
-
Bottom-Up Proteomics: In this more common approach, the protein of interest is first digested into smaller peptides using a protease like trypsin.[4][5] These peptides are then separated, typically by liquid chromatography, and analyzed by tandem mass spectrometry (LC-MS/MS).[4] By identifying peptides containing the ncAA, this method confirms incorporation and can pinpoint the exact site of modification.
The choice between these methods depends on the specific research question, the size of the protein, and the available instrumentation. For routine confirmation of incorporation at a specific site, bottom-up proteomics is often the more practical choice.
Quantitative Comparison of Incorporation Efficiency
Mass spectrometry allows for the quantitative assessment of ncAA incorporation efficiency and fidelity. While extensive quantitative data specifically for this compound is not widely published, studies on various fluorinated phenylalanine analogs provide a strong indication of the expected outcomes. The following table summarizes representative data on the fidelity of incorporation for different fluorinated phenylalanine derivatives in E. coli and HEK cells, as determined by electrospray ionization mass spectrometry (ESI-MS).[6]
| Non-Canonical Amino Acid | Expression System | Synthetase | Incorporation Fidelity (%) |
| 2,5-Difluorophenylalanine | HEK cells | PheX-D6 | High |
| 2,6-Difluorophenylalanine | E. coli | PheX-D6 | 95.0 |
| 2,6-Difluorophenylalanine | HEK cells | PheX-D6 | High |
| 2,3,6-Trifluorophenylalanine | E. coli | PheX-D6 | 100.0 |
| 2,3,5,6-Tetrafluorophenylalanine | E. coli | PheX-D6 | 98.7 |
| Pentafluorophenylalanine | E. coli | PheX-D6 | 98.2 |
| Pentafluorophenylalanine | E. coli | PheX-B5 | 97.5 |
Data adapted from "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells"[6]
Experimental Workflow and Protocols
A typical bottom-up proteomics workflow for confirming this compound incorporation involves several key steps, from sample preparation to data analysis.
Experimental workflow for bottom-up proteomics.
Detailed Experimental Protocol:
1. Protein Expression and Purification:
-
Express the target protein containing the this compound in a suitable expression system (e.g., E. coli, mammalian cells).
-
Purify the protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography) to achieve high purity.[6]
2. In-solution Digestion:
-
Denature the purified protein in a buffer containing a denaturant (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C.
-
Alkylate free cysteine residues with iodoacetamide in the dark.
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C to allow for complete digestion.
-
Stop the digestion by adding an acid (e.g., formic acid).[7]
3. Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the peptide sample onto a reverse-phase liquid chromatography (LC) column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by MS/MS scans (MS2) on the most intense precursor ions to generate fragmentation spectra.
5. Data Analysis:
-
Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.
-
Crucially, the database must be modified to include the mass of this compound as a variable modification of phenylalanine. The monoisotopic mass of phenylalanine is approximately 165.0789 Da, while this compound has a monoisotopic mass of approximately 201.0601 Da. This mass difference of +35.9812 Da will be a key signature of incorporation.
-
Manual validation of the MS/MS spectra of peptides containing this compound is recommended to confirm the identification.
Comparison with Alternative Methods
While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of ncAA incorporation.
Comparison of analytical methods for ncAA incorporation.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures the mass-to-charge ratio of molecules, allowing for the detection of the mass shift caused by the ncAA. | High sensitivity and accuracy; provides direct evidence of incorporation; can determine the exact site of modification; allows for quantification. | Requires specialized instrumentation and expertise; can be time-consuming. |
| Fluorescence Spectroscopy | Detects changes in the fluorescence properties of a protein upon ncAA incorporation, either due to the intrinsic fluorescence of the ncAA or through bioorthogonal labeling.[8] | High-throughput; can be used for in-cell analysis.[9] | Indirect evidence of incorporation; may not be applicable if the ncAA is not fluorescent or cannot be labeled; less precise for quantification. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein, which can reveal the presence and location of the ncAA at atomic resolution.[10][11] | Provides unambiguous confirmation of incorporation and detailed structural information.[12] | Requires high-quality protein crystals, which can be challenging to obtain; not suitable for routine confirmation or quantification. |
Conclusion
Mass spectrometry, particularly through a bottom-up proteomics workflow, offers a robust and comprehensive method for validating the incorporation of this compound. By following detailed experimental protocols and utilizing appropriate data analysis strategies, researchers can confidently confirm the successful engineering of proteins with this novel amino acid. While alternative methods like fluorescence spectroscopy and X-ray crystallography can provide valuable complementary information, mass spectrometry remains the cornerstone for definitive and quantitative analysis, paving the way for advancements in various scientific and therapeutic fields.
References
- 1. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 5. longdom.org [longdom.org]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Protein Structure Analysis and Validation with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2,5-Difluoro-L-phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into therapeutic proteins and research tools is a critical step. The successful integration of ncAAs like 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) necessitates rigorous analytical validation to confirm its presence, determine the incorporation efficiency, and ensure the fidelity of the process. This guide provides an objective comparison of key methodologies for validating the incorporation of 2,5-diF-Phe, with a focus on amino acid analysis and its comparison with mass spectrometry and ¹⁹F NMR spectroscopy.
Introduction to Validation Methods
The validation of ncAA incorporation is essential to guarantee the homogeneity and desired properties of the engineered protein. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as the need for absolute quantification, site-specificity, or high-throughput screening.
Amino Acid Analysis (AAA) offers a quantitative approach to determine the amino acid composition of a protein. By hydrolyzing the protein into its constituent amino acids and separating them by chromatography, the amount of 2,5-diF-Phe relative to other amino acids can be determined.
Mass Spectrometry (MS) has become a cornerstone in protein analysis due to its high sensitivity and ability to provide detailed sequence information. Both intact protein analysis and peptide mapping after proteolytic digestion can confirm the incorporation and pinpoint the exact location of the ncAA.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that is particularly well-suited for the analysis of fluorinated ncAAs. The ¹⁹F nucleus is a sensitive NMR probe, and its signal can provide information on the local environment and the overall incorporation efficiency.
Comparison of Validation Techniques
The following table summarizes the key performance characteristics of the three primary methods for validating 2,5-diF-Phe incorporation.
| Feature | Amino Acid Analysis (AAA) | Mass Spectrometry (MS) | ¹⁹F NMR Spectroscopy |
| Principle | Chromatographic separation and quantification of constituent amino acids after protein hydrolysis. | Measurement of the mass-to-charge ratio of the intact protein or its proteolytic peptides. | Detection of the nuclear magnetic resonance signal of the ¹⁹F nucleus. |
| Information Provided | Overall incorporation efficiency (%). | Confirmation of incorporation, precise location, and relative quantification. | Confirmation of incorporation, information on the local chemical environment, and relative quantification. |
| Sample Preparation | Protein hydrolysis, derivatization. | Intact protein analysis or proteolytic digestion and peptide purification. | Purified protein in a suitable buffer. |
| Sensitivity | Picomole to nanomole range. | Femtomole to picomole range. | Micromolar to millimolar protein concentration. |
| Quantitative Accuracy | High, provides absolute quantification with proper standards. | Good for relative quantification; absolute quantification is more complex. | Good for relative quantification. |
| Site-Specificity | No. | Yes. | Yes, if residues are spectrally resolved. |
| Throughput | Moderate. | High. | Low to moderate. |
Experimental Protocols
Amino Acid Analysis Workflow
The general workflow for validating 2,5-diF-Phe incorporation by amino acid analysis involves protein hydrolysis, derivatization of the resulting free amino acids, and separation and quantification by high-performance liquid chromatography (HPLC).
Amino Acid Analysis Workflow.
1. Protein Hydrolysis:
-
Accurately weigh 10-20 µg of the purified protein containing 2,5-diF-Phe into a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and incubate at 110°C for 24 hours.
-
After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried amino acid mixture in a suitable buffer (e.g., 0.1 M HCl).
2. Pre-column Derivatization:
-
A common method involves derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[1]
-
Automated pre-column derivatization can be performed using an HPLC autosampler.[1]
-
Mix a defined volume of the amino acid sample with the derivatizing reagents (e.g., OPA/MPA and FMOC) in a borate buffer.[1]
-
Allow the reaction to proceed for a specific time before injection onto the HPLC column.
3. HPLC Separation and Detection:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).[1]
-
Detect the derivatized amino acids using a fluorescence detector (for OPA and FMOC derivatives) or a UV detector.
-
Identify the 2,5-diF-Phe peak based on its retention time, which should be established using a standard of the free amino acid.
-
Quantify the amount of 2,5-diF-Phe by comparing its peak area to a calibration curve generated with the standard.
Mass Spectrometry Workflow
A bottom-up proteomics approach is commonly used to confirm the incorporation and identify the location of 2,5-diF-Phe.
Mass Spectrometry Workflow.
1. Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein to unfold it and make it accessible to proteases.
-
Digest the protein with a specific protease, such as trypsin, which cleaves after lysine and arginine residues.[2]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.[2]
2. LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.[2]
-
The mass spectrometer acquires survey scans (MS1) to determine the mass-to-charge ratio of the intact peptides.[2]
-
The most abundant peptides are then selected for fragmentation (MS2) to generate fragment ions that are characteristic of the amino acid sequence.[2]
3. Data Analysis:
-
Search the acquired MS2 spectra against a protein sequence database that includes the target protein sequence.
-
Crucially, the search parameters must be modified to include the mass of 2,5-diF-Phe as a variable modification on phenylalanine residues. The monoisotopic mass of phenylalanine is approximately 165.0789 g/mol , while 2,5-diF-Phe has a monoisotopic mass of approximately 201.0601 g/mol .
-
Successful identification of peptides containing this mass shift confirms the incorporation of 2,5-diF-Phe at specific sites.
¹⁹F NMR Spectroscopy Protocol
1. Sample Preparation:
-
Purify the protein containing 2,5-diF-Phe to a high degree.
-
Exchange the protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) in D₂O.
-
Concentrate the protein to the desired concentration, typically in the micromolar to millimolar range.
2. NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the 2,5-diF-Phe residue within the protein.[3]
3. Data Analysis:
-
The presence of a signal in the ¹⁹F spectrum confirms the incorporation of the fluorinated amino acid.
-
The number of signals can indicate the number of different environments for the incorporated 2,5-diF-Phe residues.
-
Integration of the ¹⁹F signal relative to an internal standard can provide a measure of the overall incorporation efficiency.
Concluding Remarks
The validation of this compound incorporation is a critical quality control step in the development of novel protein therapeutics and research reagents. While mass spectrometry offers the most comprehensive analysis by confirming both incorporation and the precise location, amino acid analysis provides a robust and accurate method for determining the overall incorporation efficiency. ¹⁹F NMR spectroscopy serves as a valuable complementary technique, offering insights into the local environment of the incorporated ncAA and confirming its presence in a non-destructive manner. For a thorough validation, a combination of these methods is often recommended. For instance, mass spectrometry can be used to confirm site-specificity, while amino acid analysis can provide the absolute quantification of incorporation.
References
A Comparative Guide to the Effects of 2,5-Difluoro-L-phenylalanine and Other Non-Canonical Amino Acids on Protein Function
The strategic incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering and drug development. By expanding the genetic code beyond the 20 standard amino acids, researchers can introduce novel chemical functionalities to precisely modulate protein structure, stability, and function.[1] This guide provides a detailed comparison of the effects of several key ncAAs, with a focus on 2,5-Difluoro-L-phenylalanine, and offers comprehensive experimental protocols for their application.
Logical Overview of ncAA Incorporation and Analysis
The workflow for utilizing ncAAs to study protein function involves several key stages, from the genetic encoding of the ncAA to the final biophysical characterization of the modified protein.
Caption: Experimental workflow for ncAA incorporation and analysis.
Comparison of Non-Canonical Amino Acids
The choice of ncAA depends on the desired modification to the protein's function. Fluorinated phenylalanines are excellent for subtly tuning electrostatic interactions, while others introduce reactive handles for crosslinking or labeling.
Table 1: Quantitative Effects of ncAAs on Protein Stability
| Non-Canonical Amino Acid (ncAA) | Protein | Change in Melting Temp. (ΔTm) | Key Observations & Mechanism |
| This compound | sfGFP | Not specified, but high fidelity incorporation achieved.[2] | Fluorination systematically alters the electrostatic properties of the aromatic ring, which can modulate intramolecular and intermolecular interactions.[2][3] |
| p-Benzoyl-L-phenylalanine (pBzF) | E. coli MetA | +21°C | A covalent adduct forms between the benzophenone keto group and a nearby Cysteine (Cys90), which stabilizes the dimeric form of the enzyme.[4] |
| p-Acetyl-L-phenylalanine (pAcF) | E. coli MetA | +16°C (relative to WT Tm of 53°C) | The keto group can form a hemithioketal with a nearby thiol group, creating a covalent linkage that enhances stability.[4] |
| Azidohomoalanine (AHA) | PDZ3 Domain | Minimally invasive; structure and dynamics remain mostly unperturbed.[5] | Designed for bioorthogonal labeling via its azide group; generally intended to have minimal structural impact.[5][6] |
Table 2: Effects of ncAAs on Enzyme Kinetics and Protein Interactions
| Non-Canonical Amino Acid (ncAA) | Protein System | Effect on Function | Method of Action |
| p-Benzoyl-L-phenylalanine (pBzF) | Glutathione S-transferase (dimer) | >50% crosslinking efficiency upon UV irradiation.[7] | Forms a covalent bond with interacting partners upon photoactivation, trapping transient interactions.[8][9] |
| Halogenated pBzF Analogs | LexA + Gal4 (in yeast) | Up to 49-fold increase in crosslinking yield compared to standard pBzF.[8] | Electron-withdrawing halogen groups increase the reactivity of the photo-activated species.[8] |
| p-Acetyl-L-phenylalanine (pAcF) | T4 Lysozyme | Enables site-directed spin labeling for structural and dynamic studies.[10] | The ketone handle allows for orthogonal conjugation with hydroxylamine-functionalized probes.[10] |
| Azidohomoalanine (AHA) | General Proteome | Allows for pulse-labeling and quantification of newly synthesized proteins.[11][12] | The azide group facilitates "click chemistry" for attachment of reporter tags like biotin or fluorophores.[13] |
Key Experimental Protocols
Successful application of ncAAs requires robust methodologies for their incorporation and for the subsequent analysis of the modified protein.
Site-Specific Incorporation of ncAAs via Amber Codon Suppression
This protocol describes the genetic incorporation of an ncAA at a specific site in a protein expressed in E. coli. The method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the amber stop codon (UAG).[14][15][16]
Principle: An engineered aaRS specifically charges a suppressor tRNA with the desired ncAA.[15] This suppressor tRNA has an anticodon that reads the UAG stop codon, leading to the insertion of the ncAA at that position during translation instead of termination.[16][17]
Caption: Mechanism of amber stop codon suppression for ncAA incorporation.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pAcF).
-
Non-canonical amino acid (e.g., p-acetyl-L-phenylalanine, 1 M stock in 1 M NaOH).
-
LB medium and appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add the ncAA to a final concentration of 1 mM. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue shaking for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the ncAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm ncAA incorporation and protein mass using ESI-mass spectrometry.[2]
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding or mutations, including ncAA incorporation, can shift the Tm, indicating a change in stability.[18][19]
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein.[20] As the protein is heated and unfolds, more hydrophobic regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).[19][21]
Materials:
-
Purified protein (0.1-0.2 mg/mL).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Real-time PCR (qPCR) instrument capable of monitoring fluorescence during a thermal melt.[20]
-
96-well or 384-well PCR plates.
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
Procedure:
-
Prepare Protein-Dye Mixture: In each well of the PCR plate, mix the protein solution with the assay buffer. Add SYPRO Orange dye to a final concentration of 5x (diluted from stock). The typical final reaction volume is 20-25 µL.
-
Set up Controls: Include a "no protein" control to measure background fluorescence and a "wild-type protein" control for comparison.
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Run Melt Curve Protocol:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the peak of the first derivative of this curve, which corresponds to the inflection point of the sigmoid.[19]
-
Compare the Tm of the ncAA-containing protein to the wild-type protein. A positive ΔTm indicates stabilization, while a negative ΔTm indicates destabilization.
-
Enzyme Kinetics Assay
This protocol outlines a general method for determining the kinetic parameters (Km and kcat) of an enzyme containing an ncAA. This example uses a spectrophotometric assay where the product formation is monitored by a change in absorbance.
Principle: The initial reaction velocity (v₀) is measured at various substrate concentrations.[22] The data are then fit to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Materials:
-
Purified enzyme (wild-type and ncAA variant) of known concentration.
-
Substrate stock solution.
-
Reaction buffer.
-
Spectrophotometer or plate reader.
Procedure:
-
Determine Optimal Enzyme Concentration: Perform preliminary assays to find an enzyme concentration that results in a linear rate of product formation for a reasonable time period (e.g., 5-10 minutes).[22]
-
Prepare Substrate Dilutions: Prepare a series of substrate concentrations, typically ranging from 0.2 to 5 times the expected Km.[22]
-
Set up Reactions: In a cuvette or microplate well, add the reaction buffer and the substrate at a specific concentration.
-
Initiate Reaction: Start the reaction by adding the enzyme. Mix quickly and immediately begin monitoring the absorbance at the appropriate wavelength.
-
Measure Initial Velocity: Record the change in absorbance over time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the rate from absorbance units/min to concentration/min using the Beer-Lambert law.
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Compare the catalytic efficiency (kcat/Km) of the ncAA variant to the wild-type enzyme.
-
Surface Plasmon Resonance (SPR) for Protein-Protein Interactions
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[23][24]
Principle: One protein (the ligand) is immobilized on a gold-coated sensor chip.[25] A solution containing the other protein (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[24][26]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 dextran-coated chip).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified ligand and analyte proteins.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand protein over the activated surface. Covalent bonds will form between the protein's amine groups and the activated surface esters.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface. Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is observed as an increase in RU.
-
Dissociation Phase: Running buffer flows over the surface, and dissociation is observed as a decrease in RU.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as KD = kd / ka.
-
This guide provides a foundational framework for comparing the effects of this compound and other ncAAs on protein function. The provided protocols and quantitative data serve as a starting point for researchers aiming to leverage the power of an expanded genetic code in their own systems.
References
- 1. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Newly Synthesized Proteins by Pulse Labeling with Azidohomoalanine | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 15. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 17. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Protein-Protein Interactions: Surface Plasmon Resonance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Fluorinated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the molecular structure of amino acids is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorinated phenylalanines, in particular, have garnered significant interest for their potential as therapeutic agents. This guide offers a comparative overview of the cytotoxic effects of different monofluorinated phenylalanine isomers: 2-fluorophenylalanine (ortho-), 3-fluorophenylalanine (meta-), and 4-fluorophenylalanine (para-). Due to a lack of direct comparative studies in the existing literature, this guide compiles available data and provides a framework for conducting such comparative analyses.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Citation |
| 4-Fluoro-L-phenylalanine | MCF-7 | 11.8 | [1] |
MCF-7: Human breast adenocarcinoma cell line
While specific IC50 values for 2-fluorophenylalanine and 3-fluorophenylalanine are not detailed in the readily available literature, their incorporation into various derivatives that exhibit cytotoxic effects suggests their potential as bioactive molecules.[2][3] Further research is required to quantify and compare the cytotoxic profiles of the ortho- and meta-isomers against various cancer cell lines.
Experimental Protocols
To facilitate the direct comparison of the cytotoxicity of fluorinated phenylalanines, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[2][4][5]
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a fluorinated phenylalanine that inhibits 50% of cell viability (IC50) in a given cancer cell line.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-fluorophenylalanine, 3-fluorophenylalanine, and 4-fluorophenylalanine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of the fluorinated phenylalanines in complete culture medium. After 24 hours, remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Potential Signaling Pathway for Cytotoxicity
The precise signaling pathways mediating the cytotoxic effects of fluorinated phenylalanines are not yet fully elucidated. However, it is plausible that they may induce apoptosis through mechanisms similar to those reported for high concentrations of natural phenylalanine. One such pathway is the Fas/FasL-mediated extrinsic apoptosis pathway.[6][7] The incorporation of fluorinated phenylalanine analogs into proteins could lead to proteotoxic stress, which in turn can upregulate the expression of death receptors like Fas, leading to apoptosis.[8]
Caption: Hypothesized Fas-mediated apoptosis pathway.
This guide underscores the need for further research to establish a comprehensive comparative cytotoxicity profile of fluorinated phenylalanines. The provided experimental framework and hypothesized signaling pathway offer a starting point for researchers to undertake these valuable investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking 19F NMR Probes: A Comparative Guide to 2,5-Difluoro-L-phenylalanine and Other Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool in drug discovery and structural biology, offering a highly sensitive and background-free method to probe protein structure, dynamics, and interactions. The choice of the fluorinated amino acid probe is critical for the success of these experiments. This guide provides an objective comparison of 2,5-Difluoro-L-phenylalanine against other commonly used fluorinated phenylalanine analogs, supported by experimental data, to assist researchers in selecting the optimal probe for their specific needs.
Introduction to ¹⁹F NMR Probes in Protein Studies
Fluorinated amino acids, when incorporated into proteins, serve as powerful probes for ¹⁹F NMR studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to a strong NMR signal.[1][2] Furthermore, the near-complete absence of fluorine in biological systems ensures that the resulting spectra are free of background signals.[2] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it an ideal reporter for conformational changes, ligand binding, and solvent accessibility.[1][2]
This guide focuses on a comparative analysis of the following fluorinated L-phenylalanine analogs:
-
This compound (2,5-diF-Phe)
-
3-Fluoro-L-phenylalanine (3-F-Phe)
-
4-Fluoro-L-phenylalanine (4-F-Phe)
-
4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe)
Data Presentation: A Comparative Overview
The selection of a ¹⁹F NMR probe is often a trade-off between sensitivity, potential for structural perturbation, and the specific information required from the experiment. The following tables summarize key quantitative data for the compared fluorinated amino acids, compiled from various studies.
| Property | This compound | 3-Fluoro-L-phenylalanine | 4-Fluoro-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |
| Molecular Weight | 201.17 g/mol | 183.18 g/mol | 183.18 g/mol | 233.19 g/mol |
| Number of Fluorine Atoms | 2 | 1 | 1 | 3 |
| Incorporation Efficiency (E. coli) | High-fidelity incorporation observed[1] | 20% (biosynthetic)[3] | 64-75% (site-directed)[4] | High-fidelity incorporation observed[5] |
| Structural Perturbation | Generally considered to have a greater potential for perturbation than monofluorinated analogs due to two fluorine atoms. | Generally considered minimally perturbing.[3] | Generally considered minimally perturbing; one study showed it abolished protein aggregation at 50°C.[6] | Can be more perturbing; one study showed a 7.5°C increase in the thermal transition midpoint (Tm).[6] |
| NMR Property | This compound | 3-Fluoro-L-phenylalanine | 4-Fluoro-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |
| T1 Relaxation Time (in protein) | Data not available in comparative studies. | Data not available in comparative studies. | T1 of free 4-F-Phe is ~200-fold longer than free tfm-Phe.[5] | T1 (free): 1.47 s; T1 (in SH3 domain, unbound): 1.096 s; T1 (in SH3 domain, bound): 1.496 s.[5] |
| T2 Relaxation Time (in protein) | Data not available in comparative studies. | Data not available in comparative studies. | Data not available in comparative studies. | T2 (in SH3 domain, unbound): 0.089 s; T2 (in SH3 domain, bound): 1.088 s.[5] |
| Chemical Shift Sensitivity | Expected to be sensitive to the local electrostatic environment. | Sensitive to protein binding, with observable protein-induced shifts.[7] | Sensitive to protein binding, with observable protein-induced shifts.[7] | Highly sensitive to changes in the local environment upon ligand binding.[5] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of Fluorinated Phenylalanine in E. coli
This protocol is a generalized method for incorporating fluorinated phenylalanine analogs into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) containing the plasmid for the protein of interest.
-
M9 minimal media.
-
Glucose (or other carbon source).
-
The desired fluorinated L-phenylalanine analog (e.g., this compound).
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Grow a starter culture of the E. coli strain overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 0.5-1.0 mM.
-
Supplement the culture with the desired fluorinated phenylalanine (typically 50-100 mg/L), along with L-tyrosine (50 mg/L) and L-tryptophan (50 mg/L) to rescue the synthesis of these essential amino acids.
-
Incubate for 20-30 minutes.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.
-
Verify the incorporation and its efficiency using mass spectrometry.[1]
Protocol 2: 1D ¹⁹F NMR Spectroscopy for Ligand Binding
This protocol outlines the basic procedure for acquiring 1D ¹⁹F NMR spectra to monitor ligand binding.
Materials:
-
Purified, fluorinated protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0).
-
Deuterium oxide (D₂O).
-
A concentrated stock solution of the ligand in the same NMR buffer.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare the NMR sample by adding 5-10% D₂O to the protein solution for the field-frequency lock. The final protein concentration is typically in the range of 10-100 µM.
-
Transfer the sample to an NMR tube.
-
Acquire a 1D ¹⁹F NMR spectrum of the free protein. Typical acquisition parameters include a spectral width of 50-100 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Titrate the ligand into the protein sample by adding small aliquots of the concentrated ligand stock solution.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand.
-
Process the spectra and analyze the changes in chemical shifts (chemical shift perturbation, CSP) and/or line broadening of the ¹⁹F signals to determine the binding affinity and map the binding site.
Mandatory Visualization
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Impact of 2,5-Difluoro-L-phenylalanine on Protein Architecture and Function
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins offers a powerful tool to modulate protein stability, function, and binding characteristics. Among these, 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) presents a unique modification to the aromatic side chain of phenylalanine, introducing fluorine atoms that can significantly alter local electronic and steric environments. This guide provides a comprehensive structural comparison of proteins with and without this fluorinated analog, supported by experimental data and detailed methodologies.
The introduction of fluorine into the phenyl ring of phenylalanine can lead to altered electrostatic potential and hydrophobicity with minimal steric perturbation.[1] These changes can, in turn, influence protein stability and function.[1][2] While direct head-to-head structural data for a single protein with and without 2,5-diF-Phe is limited in publicly available literature, we can infer the likely structural and functional consequences based on studies of various fluorinated phenylalanine analogs.
Quantitative Comparison of Physicochemical Properties and Their Impact on Protein Stability
The incorporation of 2,5-diF-Phe in place of phenylalanine can modulate several key physicochemical properties that influence overall protein stability. The strong electron-withdrawing nature of fluorine atoms alters the electrostatic potential of the aromatic ring, which can affect cation-π and other non-covalent interactions.
| Property | Phenylalanine | This compound (Predicted/Inferred) | Impact on Protein Structure & Function |
| Molecular Weight | 165.19 g/mol | 201.17 g/mol | Minimal steric perturbation due to the small size of fluorine atoms. |
| Hydrophobicity (logP) | 1.58 | Increased | Can enhance hydrophobic packing within the protein core, potentially increasing thermodynamic stability.[2] |
| Electrostatic Potential of Aromatic Face | Negative | Less Negative | Alters cation-π and π-π stacking interactions, which can either stabilize or destabilize local protein structure and protein-ligand/protein-protein interactions.[1] |
| pKa of Side Chain | Not applicable | Not applicable (aromatic C-H) | The electron-withdrawing fluorine atoms can influence the acidity of nearby residues. |
Inferred Impact on Protein Stability and Binding Affinity
Studies on various fluorinated phenylalanine analogs have shown that their incorporation can lead to increased thermodynamic stability.[2] This is often attributed to the enhanced hydrophobic character of the fluorinated side chain, which can improve packing within the protein's core. However, the precise effect is context-dependent and can vary based on the local environment of the substitution.
| Parameter | Protein with Phenylalanine | Protein with this compound (Hypothetical Data) | Experimental Technique |
| Melting Temperature (Tm) | 65.2 °C | 68.5 °C | Thermal Shift Assay (TSA) / Differential Scanning Calorimetry (DSC) |
| Gibbs Free Energy of Unfolding (ΔG°) | 8.5 kcal/mol | 9.2 kcal/mol | Chemical or Thermal Denaturation followed by Circular Dichroism or Fluorescence Spectroscopy |
| Ligand Binding Affinity (Kd) | 1.2 µM | 2.5 µM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
Note: The data for the this compound-containing protein is hypothetical and serves as an illustrative example of potential changes.
Experimental Protocols
Site-Specific Incorporation of this compound
The site-specific incorporation of 2,5-diF-Phe into a target protein is typically achieved using amber stop codon suppression technology in a suitable expression system, such as E. coli or mammalian cells (e.g., HEK293T).[1] This methodology requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
Materials:
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2,5-diF-Phe.
-
E. coli expression strain (e.g., BL21(DE3)) or mammalian cell line (e.g., HEK293T).
-
This compound.
-
Appropriate growth media and antibiotics.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure (E. coli):
-
Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.
-
Grow the transformed cells in minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 1 mM this compound.
-
Induce protein expression with IPTG and grow for an additional 16-20 hours at a reduced temperature (e.g., 20°C).
-
Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.
Structural Analysis by X-ray Crystallography
Determining the high-resolution three-dimensional structure of the protein with and without 2,5-diF-Phe allows for a direct comparison of their conformations.
Procedure:
-
Crystallize the purified native and 2,5-diF-Phe-containing proteins using vapor diffusion or other crystallization methods.
-
Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known homologous structure or experimental phasing methods.
-
Refine the atomic model against the diffraction data and validate the final structure.
Analysis of Protein Stability by Thermal Shift Assay (TSA)
TSA is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.
Procedure:
-
Prepare a solution of the purified protein (native and 2,5-diF-Phe-containing) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
Visualizations
Caption: Experimental workflow for the production and analysis of proteins containing this compound.
Caption: Hypothetical impact of 2,5-diF-Phe incorporation on a protein-ligand interaction and downstream signaling.
References
Validating Protein Activity: A Comparative Guide to Functional Assays for Proteins Containing 2,5-Difluoro-L-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative tool for probing protein structure and function, as well as for developing novel therapeutics. Among the vast array of available UAAs, 2,5-Difluoro-L-phenylalanine, a fluorinated analog of phenylalanine, offers unique properties for investigating the role of aromatic residues in protein stability and interactions. This guide provides an objective comparison of functional assays to validate the activity of proteins containing this UAA, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can subtly alter the electronic and steric properties of the amino acid, providing a sensitive probe for studying cation-π interactions, protein stability, and folding. However, it is crucial to experimentally validate that the incorporation of this compound does not significantly perturb the overall structure and function of the protein. This guide will focus on functional assays for Superfolder Green Fluorescent Protein (sfGFP) as a model system, drawing upon methodologies for expressing and characterizing proteins containing fluorinated phenylalanine analogs.
Data Presentation: Quantitative Comparison of Protein Expression and Incorporation Fidelity
While extensive direct comparisons of the functional parameters of a protein containing this compound versus its wild-type counterpart are not widely available in published literature, a key indicator of successful modification is the efficiency and fidelity of the UAA incorporation. The following table summarizes data on the expression and incorporation of various fluorinated phenylalanine analogs, including the 2,5-difluoro variant, into sfGFP in mammalian (HEK 293T) cells. This data is crucial for assessing the feasibility of producing the modified protein for further functional studies.[1]
| Unnatural Amino Acid | Protein Yield (relative to wild-type) | Incorporation Fidelity (%) |
| This compound | Data not specified | High |
| 2,6-Difluoro-L-phenylalanine | Data not specified | 81.8 - 95.0 |
| 2,3,6-Trifluoro-L-phenylalanine | Data not specified | 88.1 - 100.0 |
| 2,3,5,6-Tetrafluoro-L-phenylalanine | Data not specified | 97.9 - 98.7 |
| Pentafluoro-L-phenylalanine | ~34 µg per gram of cells | 97.5 - 98.2 |
Note: The table is based on data from the expression of sfGFP with an amber stop codon at position N150, using specific pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs.[1] "High" fidelity for this compound is inferred from the authors' statement that the synthetases are competent for its encoding.[1]
Key Functional Assays and Experimental Protocols
To comprehensively validate the activity of a protein containing this compound, a suite of functional assays should be employed. Below are detailed protocols for essential experiments, using sfGFP as an example.
Protein Expression and Purity Analysis
Objective: To produce and purify the sfGFP variant containing this compound and assess its purity.
Experimental Protocol:
-
Transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids: one encoding the sfGFP gene with an amber (TAG) codon at the desired incorporation site (e.g., N150) and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal media) supplemented with the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to the culture medium to a final concentration of 1 mM. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the His-tagged sfGFP protein from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Confirm the incorporation of this compound using mass spectrometry (e.g., ESI-MS).[1]
Fluorescence Spectroscopy
Objective: To compare the fluorescence properties of the sfGFP variant with the wild-type protein.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of purified wild-type sfGFP and the this compound-containing variant at the same concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence Measurement: Using a fluorometer, measure the fluorescence emission spectra of both protein samples. Excite the samples at the appropriate wavelength for sfGFP (e.g., 488 nm) and record the emission spectrum (typically from 500 nm to 600 nm).
-
Data Analysis: Compare the peak emission wavelength and the relative fluorescence intensity of the variant to the wild-type protein. A significant shift in the emission peak or a drastic reduction in intensity may indicate a structural perturbation of the chromophore environment.
Thermal Shift Assay (TSA) for Protein Stability
Objective: To assess the thermal stability of the sfGFP variant compared to the wild-type protein.
Experimental Protocol:
-
Reagent Preparation:
-
Dilute the purified wild-type and variant sfGFP proteins to a final concentration of 2-5 µM in a suitable buffer.
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) by diluting the stock solution in the same buffer.
-
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with the dye solution. Include a no-protein control (buffer and dye only).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the dye.
-
Data Analysis: As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, can be determined from the midpoint of the fluorescence transition curve. A significant change in the Tm of the variant compared to the wild-type indicates an alteration in protein stability.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for incorporating this compound and subsequent validation.
Caption: The sfGFP chromophore is influenced by its surrounding amino acid environment.
References
The Impact of Aromatic Ring Fluorination on Enzymatic Reactions: A Comparative Analysis of Phenylalanine Analogs as Substrates for Aromatic Amino Acid Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms to the phenylalanine ring can significantly alter the electronic properties of the molecule, influencing its interaction with the active sites of enzymes and potentially modulating their catalytic activity.[1][2] Understanding these effects is crucial for the design of enzyme inhibitors, probes for mechanistic studies, and novel therapeutic agents.[1]
Comparative Analysis of Enzyme Kinetics
The AAAH enzymes are responsible for key steps in the metabolic pathways of aromatic amino acids, leading to the synthesis of important neurotransmitters like dopamine and serotonin.[3][4] The catalytic efficiency of these enzymes with their natural substrates is tightly regulated. The introduction of electron-withdrawing fluorine atoms to the aromatic ring of phenylalanine can impact substrate binding and the rate of hydroxylation.
While specific kinetic data for 2,5-Difluoro-L-phenylalanine remains elusive, the following table summarizes the known kinetic parameters for the natural substrates of PAH, TH, and TPH. This serves as a baseline for understanding the expected enzymatic activity and for comparison when data on fluorinated analogs becomes available.
Table 1: Michaelis-Menten Kinetic Constants for Aromatic Amino Acid Hydroxylases with their Natural Substrates
| Enzyme | Natural Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | ~100 - 300 | ~5 - 10 | ~1300 - 6100[5] |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | ~20 - 100 | ~1 - 5 | Not readily available |
| Tryptophan Hydroxylase 2 (TPH2) | L-Tryptophan | ~30 - 60 | ~1 - 3 | Not readily available |
Note: The kinetic parameters can vary depending on the specific experimental conditions (e.g., enzyme source, cofactor concentration, pH, temperature).
Studies on other fluorinated phenylalanine analogs have shown that they can act as substrates or inhibitors for AAAHs. For instance, tyrosine hydroxylase can hydroxylate L-phenylalanine to L-tyrosine, and this activity is a key consideration when studying phenylalanine analogs.[6][7] The efficiency of this reaction, however, is generally lower than the hydroxylation of its primary substrate, L-tyrosine.[7] The presence of fluorine atoms can further modulate this "promiscuous" activity.
Signaling Pathways and Experimental Workflow
The enzymatic reactions catalyzed by PAH, TH, and TPH are integral to critical signaling pathways in the central nervous system and periphery. Understanding these pathways is essential for contextualizing the effects of substrate analogs.
The experimental workflow to assess the activity of these enzymes with a substrate analog like this compound would typically follow a standardized procedure.
Experimental Protocols
The following are generalized protocols for assaying the activity of PAH, TH, and TPH. These can be adapted to study the kinetics of substrate analogs like this compound.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is based on the quantification of L-tyrosine produced from L-phenylalanine.
Materials:
-
Purified PAH or tissue homogenate
-
L-Phenylalanine (or this compound) solution
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.0)
-
Trichloroacetic acid (TCA) for quenching
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, catalase, and ferrous ammonium sulfate.
-
Add the enzyme preparation to the reaction mixture.
-
To initiate the reaction, add the L-phenylalanine (or analog) and BH4 solutions.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the amount of L-tyrosine (or hydroxylated product of the analog) produced using HPLC.
-
Calculate the enzyme activity based on the amount of product formed over time.
Tyrosine Hydroxylase (TH) Activity Assay
This protocol is based on the quantification of L-DOPA produced from L-tyrosine.
Materials:
-
Purified TH or tissue homogenate
-
L-Tyrosine (or this compound) solution
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4) solution (cofactor)
-
Catalase
-
Ferrous sulfate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.2)
-
Perchloric acid for quenching
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, catalase, ferrous sulfate, and DTT.
-
Add the enzyme preparation to the mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding L-tyrosine (or analog) and (6R)BH4.
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for L-DOPA content using HPLC.
-
Determine the enzyme activity from the rate of L-DOPA formation.
Tryptophan Hydroxylase 2 (TPH2) Activity Assay
This protocol measures the formation of 5-hydroxytryptophan (5-HTP) from L-tryptophan.
Materials:
-
Purified TPH2 or brain tissue homogenate
-
L-Tryptophan (or this compound) solution
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4) solution (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
Perchloric acid for quenching
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a reaction buffer containing HEPES, catalase, ferrous ammonium sulfate, and DTT.
-
Add the TPH2 enzyme preparation.
-
Pre-warm the mixture to the assay temperature (e.g., 37°C).
-
Start the reaction by adding L-tryptophan (or analog) and (6R)BH4.
-
Incubate for a set time (e.g., 20-60 minutes).
-
Stop the reaction with perchloric acid.
-
Centrifuge the samples.
-
Quantify the 5-HTP in the supernatant using HPLC with fluorescence detection.
-
Calculate the specific activity of the enzyme.
Conclusion
While direct comparative data for this compound as a substrate for aromatic amino acid hydroxylases is currently limited in the public domain, this guide provides a framework for its investigation. By understanding the established kinetics of the natural substrates, the key signaling pathways involved, and the standardized experimental protocols, researchers can effectively design and execute studies to characterize the enzymatic reactions with this and other fluorinated phenylalanine analogs. The unique electronic properties imparted by fluorine substitution make these analogs valuable tools for probing enzyme mechanisms and for the development of novel therapeutics targeting the biosynthesis of critical neurotransmitters. Further research into the specific kinetic parameters of this compound with PAH, TH, and TPH is warranted to fully elucidate its potential in these applications.
References
- 1. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Fluorinated Ionic Liquids on Human Phenylalanine Hydroxylase—A Potential Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine as substrate for tyrosine hydroxylase in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenesis of a Specificity-Determining Residue in Tyrosine Hydroxylase Establishes that the Enzyme is a Robust Phenylalanine Hydroxylase but a Fragile Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Difluoro-l-phenylalanine: A Comprehensive Guide for Laboratory Professionals
Researchers and laboratory personnel handling 2,5-Difluoro-l-phenylalanine must prioritize safety and environmental responsibility in its disposal. Although data on the specific hazards of this compound are limited, a cautious approach is warranted due to the presence of fluorine atoms, which can alter the chemical and toxicological properties of the parent molecule.
Hazard Assessment and Classification
Based on the available information for similar compounds, this compound is not officially classified as a hazardous substance. However, the lack of comprehensive toxicological data necessitates that it be handled with care, adhering to standard laboratory safety practices.
Key Safety and Handling Information:
| Property | Information | Source Analogy |
| GHS Hazard Statements | Not classified as a hazardous substance or mixture. However, some fluorinated compounds can be irritants. | L-Phenylalanine SDS, 3,4-Difluoro-L-phenylalanine SDS |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | General Laboratory Chemical Safety |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat. | Standard Laboratory Practice |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell. | L-Phenylalanine SDS |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service. The high stability of the carbon-fluorine bond in fluorinated compounds makes high-temperature incineration the most effective method for their complete destruction.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should be placed in a designated solid hazardous waste container.
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
-
Do not dispose of aqueous solutions down the drain without explicit approval from your institution's EHS department.[2]
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[2]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[2]
-
2. Spill Management:
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Logical Relationship of Disposal Decisions
The following diagram outlines the logical steps a researcher should take when faced with disposing of this compound.
References
Essential Safety and Operational Guide for Handling 2,5-Difluoro-l-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Difluoro-l-phenylalanine. Adherence to these protocols is essential for ensuring personal and environmental safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1] | Protects eyes from airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | Prevents skin contact with the chemical. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For procedures that may generate dust (e.g., weighing, transferring), a NIOSH-approved respirator or working in a certified chemical fume hood is necessary.[2][3] | Minimizes the inhalation of fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
